Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLHKIDYQWOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356441 | |
| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-02-3 | |
| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
This technical guide provides a comprehensive overview of the synthesis pathway for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the core chemical reactions, experimental procedures, and relevant quantitative data, tailored for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The most common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2][3] This well-established reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and ethyl thiooxamate.
The synthesis can be conceptualized in two primary stages:
-
Formation of the α-haloketone: Preparation of 2-bromo-1-(4-bromophenyl)ethanone from 4-bromoacetophenone.
-
Thiazole ring formation: The reaction of 2-bromo-1-(4-bromophenyl)ethanone with ethyl thiooxamate to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. The protocol for the final step is adapted from a similar synthesis of ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate.[4]
2.1. Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate)
This procedure outlines the bromination of 4-bromoacetophenone to yield the necessary α-bromoketone intermediate.
-
Materials: 4-bromoacetophenone, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4-bromoacetophenone (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification.
-
2.2. Synthesis of this compound (Final Product)
This protocol details the Hantzsch condensation reaction to form the target thiazole derivative.
-
Materials: 2-Bromo-1-(4-bromophenyl)ethanone, Ethyl thiooxamate, Ethanol.
-
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl thiooxamate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for approximately 6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol using a rotary evaporator.
-
The crude product may precipitate upon cooling or after partial solvent removal. If not, the remaining solution can be poured into cold water to induce precipitation.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and related compounds. Yields for similar Hantzsch thiazole syntheses are often reported in the range of 79-90%.[2]
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [5][6] |
| Molecular Weight | 312.18 g/mol | [5][6] |
| Appearance | Solid | |
| Purity | ≥97% | [7] |
| Yield (Typical) | 55% (over three steps for the acid) | [8] |
Note: The yield of 55% is reported for the synthesis of the corresponding carboxylic acid, 4-(4-bromophenyl)thiazole-2-carboxylic acid, over three steps. The final esterification or direct synthesis might have a different yield.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. This compound [myskinrecipes.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols for its synthesis and characterization and explores its potential biological significance through an examination of relevant signaling pathways.
Core Physicochemical Properties
Quantitative Data Summary
The following table summarizes the available and predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich[1] |
| Molecular Weight | 312.18 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Melting Point | 204.3 °C | AccelaChem |
| Boiling Point | 401.6 ± 45.0 °C | Predicted (SwissADME) |
| Flash Point | Not applicable | Sigma-Aldrich[1] |
| Water Solubility | Poorly soluble (Log S = -4.51) | Predicted (SwissADME) |
| pKa (most acidic) | -3.16 | Predicted (SwissADME) |
| pKa (most basic) | 0.95 | Predicted (SwissADME) |
| LogP (Octanol/Water) | 3.89 | Predicted (SwissADME) |
| SMILES | CCOC(=O)c1nc(cs1)c2ccc(Br)cc2 | SwissADME |
Experimental Protocols
The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.
Synthesis via Hantzsch Thiazole Synthesis
Principle: This reaction involves the formation of the thiazole ring by reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with ethyl thiooxamate.
Reagents:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Ethyl thiooxamate
-
Ethanol (or a similar suitable solvent)
-
A weak base (e.g., sodium bicarbonate or pyridine)
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl thiooxamate to the solution.
-
Add a weak base to the mixture to neutralize the hydrobromic acid formed during the reaction.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified compound.
Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a prominent feature in many biologically active compounds. Derivatives of 4-(4-bromophenyl)thiazole have shown potential as antimicrobial and anticancer agents.
c-Met Signaling Pathway
One of the key signaling pathways implicated in cancer and often targeted by thiazole-containing compounds is the c-Met pathway. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met pathway is a hallmark of many cancers. Thiazole-based inhibitors can interfere with this pathway, typically by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its activity.
Caption: Generalized c-Met signaling pathway and the inhibitory action of thiazole derivatives.
Experimental Workflow for Synthesis and Characterization
The logical flow for the synthesis and subsequent analysis of this compound is outlined below.
Caption: Workflow for the synthesis and characterization of the target compound.
References
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate chemical structure and IUPAC name
This technical guide provides a comprehensive overview of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its relevance in the development of novel therapeutic agents.
Chemical Structure and IUPAC Name
This compound is a thiazole derivative characterized by a 4-bromophenyl substituent at the 4-position and an ethyl carboxylate group at the 2-position of the thiazole ring.
-
IUPAC Name: ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
-
Chemical Structure:

Physicochemical and Identification Data
The key quantitative and identifying data for this compound are summarized in the table below. This information is crucial for its characterization, handling, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [1][2] |
| Molecular Weight | 312.18 g/mol | [1][2] |
| CAS Number | 53101-02-3 | [1] |
| Physical Form | Solid | |
| InChI Key | XGCLHKIDYQWOAC-UHFFFAOYSA-N | |
| SMILES String | O=C(OCC)C1=NC(C(C=C2)=CC=C2Br)=CS1 | [3] |
| MDL Number | MFCD01924838 | [1] |
Synthetic Protocol
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This established method involves the condensation reaction between an α-haloketone and a thioamide. A detailed experimental protocol based on general synthetic procedures for related thiazole derivatives is provided below.[4][5]
Reaction Scheme:
2-bromo-1-(4-bromophenyl)ethan-1-one + Ethyl 2-amino-2-thioxoacetate → this compound + HBr + H₂O
Materials and Reagents:
-
2-bromo-1-(4-bromophenyl)ethan-1-one
-
Ethyl 2-amino-2-thioxoacetate (Ethyl thiooxamate)
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-bromophenyl)ethan-1-one in absolute ethanol.
-
Addition of Thioamide: To the stirring solution, add 1.1 equivalents of ethyl 2-amino-2-thioxoacetate.
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Neutralization: The resulting residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Subsequently, wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
-
Characterization: The structure and purity of the final compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Logical Workflow and Signaling Pathways
This compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors and antimicrobial agents.[1][6] Its structural features allow for further modification in drug design and development processes.
The logical workflow for the synthesis of this compound via the Hantzsch synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. This compound is particularly valuable as a scaffold for developing:
-
Kinase Inhibitors: The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often implicated in cancer.[6]
-
Antimicrobial Agents: The presence of the bromophenyl group and the thiazole core contributes to potential antibacterial and antifungal activities.[4]
-
CNS and Anti-inflammatory Agents: This scaffold is utilized in the synthesis of compounds targeting central nervous system disorders and inflammatory conditions.[1]
The reactivity of the ethyl ester and the potential for cross-coupling reactions at the bromo-position make this molecule a versatile starting material for creating diverse chemical libraries for high-throughput screening.
References
- 1. This compound [myskinrecipes.com]
- 2. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 53101-02-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, standardized experimental protocols for the synthesis and characterization of this compound are presented to ensure reproducibility and accuracy in research and development settings.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and natural products. The presence of a bromophenyl group and an ethyl carboxylate moiety makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions and amide bond formations, which are crucial in the development of novel therapeutic agents. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical structure and purity, which are critical for its application in drug discovery and development.
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts (δ) for this compound are presented in Table 1.
Table 1. ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.12 | s | 1H | H-5 (thiazole ring) |
| 7.85 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C-Br) |
| 7.60 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C-thiazole) |
| 4.45 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |
| 1.42 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Interpretation:
-
The singlet at 8.12 ppm is characteristic of the proton at the 5-position of the thiazole ring.
-
The two doublets at 7.85 and 7.60 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The coupling constant of 8.4 Hz is typical for ortho-coupling in aromatic systems.
-
The quartet at 4.45 ppm and the triplet at 1.42 ppm are characteristic of an ethyl group, with the quartet corresponding to the methylene protons adjacent to the oxygen atom and the triplet to the terminal methyl protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for the carbon atoms in this compound are listed in Table 2.
Table 2. ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 161.5 | C=O (ester) |
| 159.0 | C-2 (thiazole) |
| 148.2 | C-4 (thiazole) |
| 132.8 | C-Br (aromatic) |
| 132.0 | Ar-CH (ortho to C-thiazole) |
| 129.5 | Ar-CH (ortho to C-Br) |
| 125.5 | C-thiazole (aromatic) |
| 122.0 | C-5 (thiazole) |
| 62.5 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Interpretation:
-
The signal at 161.5 ppm is characteristic of the carbonyl carbon of the ethyl ester.
-
The signals at 159.0, 148.2, and 122.0 ppm are assigned to the carbons of the thiazole ring.
-
The aromatic carbons of the bromophenyl ring appear in the range of 125.5-132.8 ppm.
-
The signals at 62.5 and 14.3 ppm correspond to the methylene and methyl carbons of the ethyl group, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 3. Mass Spectrometry Data for this compound
| m/z | Assignment |
| 311/313 | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 283/285 | [M - C₂H₄]⁺ |
| 266/268 | [M - OEt]⁺ |
| 184/186 | [C₇H₄BrS]⁺ |
Interpretation:
-
The molecular ion peak shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), appearing at m/z 311 and 313, which corresponds to the molecular weight of the compound.
-
The fragmentation pattern is consistent with the proposed structure, showing losses of ethylene and the ethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4. Infrared (IR) Spectroscopic Data for this compound (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretch (aromatic and thiazole) |
| ~2980 | C-H stretch (aliphatic) |
| ~1725 | C=O stretch (ester) |
| ~1590 | C=C stretch (aromatic) |
| ~1470 | C=N stretch (thiazole) |
| ~1250 | C-O stretch (ester) |
| ~1070 | C-Br stretch |
| ~830 | C-H bend (para-substituted aromatic) |
Interpretation:
-
The strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester group.
-
The bands in the 1590-1470 cm⁻¹ region are indicative of the aromatic and thiazole ring systems.
-
The C-O stretch of the ester is observed around 1250 cm⁻¹.
-
The presence of the C-Br bond is indicated by the absorption around 1070 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common method for the synthesis of this compound is via the Hantzsch thiazole synthesis, followed by esterification.
-
Synthesis of 4-(4-bromophenyl)thiazole-2-carboxylic acid:
-
To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add thiooxamic acid (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4-(4-bromophenyl)thiazole-2-carboxylic acid.[1]
-
-
Esterification to this compound:
-
Suspend the 4-(4-bromophenyl)thiazole-2-carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.[3]
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.[3]
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, MS, and IR, provides unambiguous confirmation of its structure. The data presented in this guide serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The detailed experimental protocols offer a standardized approach to the synthesis and characterization of this and related compounds, ensuring the reliability and reproducibility of experimental results.
References
1H NMR and 13C NMR analysis of substituted thiazole esters
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Thiazole Esters
Introduction
Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. Their derivatives, particularly substituted thiazole esters, are crucial structural motifs in a vast array of biologically active compounds and pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The precise structural characterization of these molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous elucidation of their molecular structure.
This technical guide provides a comprehensive overview of the synthesis and NMR analysis of substituted thiazole esters. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visualizations of key workflows and structure-spectra relationships.
Synthesis of Substituted Thiazole Esters: The Hantzsch Synthesis
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide. The method is favored for its simplicity and generally high yields.
A typical Hantzsch synthesis for a thiazole ester involves the reaction of an ethyl 2-chloroacetoacetate with a thiourea derivative. The reaction proceeds via a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocols
General Protocol for Hantzsch Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate
-
Sodium Hydroxide solution (e.g., 1M NaOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea and a catalytic amount of sodium carbonate in ethanol.
-
Addition of Reactant: While stirring, warm the solution to approximately 40-55°C. Slowly add ethyl 2-chloroacetoacetate dropwise to the mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 60-70°C) and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into cold water. Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the crude product.
-
Purification: Filter the resulting solid using a Buchner funnel, wash thoroughly with cold water to remove any inorganic salts, and air dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for NMR Sample Preparation and Data Acquisition
High-quality NMR spectra are critically dependent on proper sample preparation.
Materials:
-
Synthesized thiazole ester
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often pre-added to commercial deuterated solvents)
-
Pasteur pipette with a cotton or glass wool plug
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the purified thiazole ester.
-
For ¹H NMR: 1-5 mg is typically sufficient.
-
For ¹³C NMR: A higher concentration is needed due to the low natural abundance of ¹³C; 5-30 mg is recommended.
-
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is common for many organic molecules, while DMSO-d₆ is a good alternative for less soluble compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Ensure complete dissolution; any suspended particles will degrade the quality of the NMR spectrum.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).
-
Acquire the ¹H NMR spectrum. Standard parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This requires significantly more scans than a ¹H spectrum, often taking from 30 minutes to several hours.
-
Process the raw data (Free Induction Decay or FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).
-
Workflow and Data Relationship Visualizations
The following diagrams illustrate the experimental workflow for synthesis and analysis, and the logical relationship between substituent electronics and NMR chemical shifts.
Preliminary Biological Screening of Bromophenyl-Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of bromophenyl-thiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols for antimicrobial and anticancer evaluations, and visual representations of experimental workflows to facilitate understanding and further research in this promising area of drug discovery.
Biological Activities of Bromophenyl-Thiazole Derivatives
Bromophenyl-thiazole derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The presence of the bromophenyl and thiazole moieties appears to be crucial for their biological function, with various substitutions on the thiazole ring modulating their potency and selectivity.[1][2][3]
Antimicrobial Activity
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against a range of pathogenic microbes.[1][4] Screening against both Gram-positive and Gram-negative bacteria, as well as fungal strains, has identified compounds with minimum inhibitory concentrations (MICs) comparable to standard antibiotics and antifungals.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromophenyl-Thiazole Derivatives against Bacterial and Fungal Strains [1]
| Compound | Target Organism | MIC (µM) |
| p2 | Staphylococcus aureus | 16.1 |
| Escherichia coli | 16.1 | |
| p3 | Aspergillus niger | 16.2 |
| p4 | Bacillus subtilis | 28.8 |
| p6 | Candida albicans | 15.3 |
| Norfloxacin (Standard) | S. aureus | 12.5 |
| E. coli | 12.5 | |
| B. subtilis | 12.5 | |
| Fluconazole (Standard) | C. albicans | 15.6 |
| A. niger | 15.6 |
Note: The specific structures of compounds p2, p3, p4, and p6 are detailed in the original research publication.[1]
Anticancer Activity
The anticancer potential of bromophenyl-thiazole compounds has been extensively investigated against various human cancer cell lines.[1][5][6][7][8][9] Studies have revealed that these compounds can inhibit cancer cell migration and invasion, and induce apoptosis.[9][10] The mechanism of action for some of these derivatives is believed to involve the inhibition of proteins crucial for cancer progression, such as fascin and tubulin.[8][10]
Table 2: In Vitro Anticancer Activity (IC50) of Selected Bromophenyl-Thiazole Derivatives [1][11]
| Compound | Cancer Cell Line | IC50 (µM) |
| p2 [1] | MCF7 (Breast) | 10.5 |
| 11d [11] | A549 (Lung) | 62.5 (µg/mL) |
| 5-Fluorouracil (Standard) [1] | MCF7 (Breast) | 5.2 |
| Cisplatin (Standard) [11] | A549 (Lung) | 45.88 (µg/mL) |
Note: The specific structures of compounds p2 and 11d are detailed in their respective research publications.[1][11]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the biological screening of bromophenyl-thiazole compounds.
Antimicrobial Susceptibility Testing: Turbidimetric Method[1]
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.
1. Preparation of Inoculum:
- Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) for 24-48 hours.
- The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.
2. Assay Procedure:
- The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in 96-well microtiter plates.
- The standardized microbial inoculum is added to each well.
- Positive control wells (medium with inoculum) and negative control wells (medium only) are included. A standard antibiotic/antifungal (e.g., Norfloxacin, Fluconazole) is also tested under the same conditions.
- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
3. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay[1]
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
1. Cell Culture and Treatment:
- Human breast adenocarcinoma cancer cells (MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- The cells are then treated with various concentrations of the bromophenyl-thiazole derivatives and incubated for a specified period (e.g., 48 hours). A standard anticancer drug (e.g., 5-Fluorouracil) is used as a positive control.
2. Cell Fixation and Staining:
- After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- The supernatant is discarded, and the plates are washed with water and air-dried.
- Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated at room temperature for 10 minutes.
3. Measurement:
- Unbound SRB is removed by washing with 1% acetic acid.
- The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
- The absorbance is measured at a wavelength of 515 nm using a microplate reader.
4. Calculation of IC50:
- The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a simplified representation of a potential mechanism of action for the biological screening of bromophenyl-thiazole compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Anticancer (SRB) Assay.
Caption: Simplified logical diagram of tubulin polymerization inhibition.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the potential mechanisms of action for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate based on available scientific literature for structurally related compounds. As of the date of this publication, no definitive studies on the specific mechanism of this molecule have been identified. The information presented herein is for research and informational purposes only and should be interpreted as a hypothesized guide for future investigation.
Introduction
This compound is a synthetic organic molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1] This whitepaper will explore the potential mechanisms of action of this compound by examining the known biological targets and activities of structurally analogous compounds, particularly those containing the 4-(4-bromophenyl)thiazole core. The primary hypothesized mechanisms include kinase inhibition, disruption of cytoskeletal dynamics, and modulation of inflammatory pathways, with a significant focus on its potential as an anticancer agent.[2][3]
Hypothesized Biological Targets and Signaling Pathways
Based on the activities of closely related 4-(4-bromophenyl)thiazole derivatives, several potential biological targets and signaling pathways for this compound can be postulated.
Kinase Inhibition
The thiazole moiety is a common feature in numerous kinase inhibitors.[1][4] Several studies on derivatives of 4-(4-bromophenyl)thiazole suggest that this structural motif is conducive to binding within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.
-
c-Met Kinase: A study on thiazole/thiadiazole carboxamide derivatives identified compounds with potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1] The 4-(4-bromophenyl)thiazole core was a key structural element in some of the synthesized inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Novel quinazoline-based thiazole derivatives, including a compound with a 4-(4-bromophenyl)thiazole moiety, have been synthesized and evaluated as EGFR kinase inhibitors.[5] EGFR is a critical target in various cancers.
-
Aurora Kinases: Research on 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines has pointed towards the inhibition of Aurora kinases, which are crucial for mitotic progression.[4]
The potential inhibitory action on these kinases could disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Disruption of Microtubule Dynamics
A series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of their dynamics leads to mitotic arrest and apoptosis. It is plausible that this compound could share this mechanism.
Anti-inflammatory and Antimicrobial Mechanisms
Derivatives of 4-(4-bromophenyl)thiazole have also been reported to possess anti-inflammatory and antimicrobial properties.[2][6]
-
Anti-inflammatory Activity: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6]
-
Antimicrobial Activity: The exact mechanism for the antimicrobial effects is not well-defined but may involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes.[2]
Quantitative Data from Analogous Compounds
While no specific quantitative data exists for this compound, the following table summarizes data from structurally similar compounds to provide a reference for potential efficacy.
| Compound Class | Target/Assay | IC50/Activity | Reference |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | IC50 = 41.53 nM - 56.64 nM | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast Cancer) Cell Line | IC50 = 10.5 µM | [2] |
| Quinazoline-based 4-(4-bromophenyl)thiazole | MCF-7, HepG2, A549 cell lines | IC50 = 2.86 µM - 17.92 µM | [5] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Prostate Cancer Cells | IC50 = 0.7 - 1.0 µM | [3] |
| Ethyl 2-[2-(4-fluorophenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetate | Carrageenan-induced rat paw edema | 78.8% inhibition | [6] |
Proposed Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed:
Kinase Inhibition Assays
-
Objective: To determine the inhibitory activity of the compound against a panel of kinases (e.g., c-Met, EGFR, Aurora kinases).
-
Methodology: A radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™) can be employed.
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP (radiolabeled or unlabeled, depending on the assay format).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
-
Methodology:
-
MTT Assay:
-
Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is a reliable method for assessing cytotoxicity.[2]
-
Tubulin Polymerization Assay
-
Objective: To determine if the compound affects the polymerization of tubulin into microtubules.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add this compound or a known tubulin inhibitor (e.g., paclitaxel, colchicine) as a control.
-
Monitor the change in absorbance or fluorescence over time at 340 nm in a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on key signaling proteins within a specific pathway.
-
Methodology:
-
Treat cancer cells with the compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-ERK, total ERK, cleaved PARP).
-
Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research conducted on structurally related 4-(4-bromophenyl)thiazole derivatives. The most promising potential mechanisms are kinase inhibition (particularly of cancer-related kinases like c-Met and EGFR) and the disruption of microtubule dynamics, both of which are well-established anticancer strategies. Further investigation using the experimental protocols outlined in this whitepaper is essential to definitively elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent. The presence of the 4-(4-bromophenyl)thiazole core suggests that this molecule is a promising candidate for further drug discovery and development efforts, particularly in the field of oncology.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the 4-(4-bromophenyl)thiazole-2-carboxylate Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the pharmacological profile of the core chemical scaffold, 4-(4-bromophenyl)thiazole, based on published research on its various derivatives. The specific compound, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, is primarily utilized as a chemical intermediate in the synthesis of these more complex, biologically active molecules.[1] Direct pharmacological data for this compound is not extensively available in the public domain.
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2][3] The incorporation of a 4-(4-bromophenyl) substituent creates a versatile core structure that has been explored for various therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of derivatives of the 4-(4-bromophenyl)thiazole-2-carboxylate scaffold, with a focus on their anticancer and antimicrobial activities. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Core Chemical Structure
The foundational structure discussed in this guide is the 4-(4-bromophenyl)thiazole core. This compound serves as a key building block for the synthesis of various derivatives where the ethyl carboxylate group is modified to introduce diverse functionalities.[1][4]
Molecular Formula of this compound: C₁₂H₁₀BrNO₂S[5][6]
Molecular Weight: 312.18 g/mol [5][6]
Pharmacological Activities
Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated a range of biological activities, primarily focused on anticancer and antimicrobial effects.
Anticancer Activity
Multiple studies have highlighted the potential of 4-(4-bromophenyl)thiazole derivatives as anticancer agents. The mechanism of action for these compounds varies depending on the specific substitutions on the core scaffold.
-
Cytotoxicity against Cancer Cell Lines: A novel series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives has been synthesized and evaluated for their in vitro anticancer activity.[7] One of the most studied applications is against breast cancer cell lines. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown notable activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7).[2][8] In one study, a particular derivative exhibited an IC₅₀ value of 10.5 μM against the MCF-7 cell line, which is comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 μM).[2]
-
Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which can be synthesized from 4-(4-bromophenyl)thiazole precursors, have been identified as potent inhibitors of tubulin polymerization.[9] This mechanism is a clinically validated target for cancer chemotherapy.
-
Kinase Inhibition: The 4-(4-bromophenyl)thiazole scaffold is also a key component in the development of c-Met kinase inhibitors, which are a target in cancer therapy.[4]
Antimicrobial Activity
The 4-(4-bromophenyl)thiazole core is also a promising scaffold for the development of novel antimicrobial agents.
-
Antibacterial Activity: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been shown to possess significant antibacterial activity.[2][10] For example, certain derivatives have demonstrated promising minimum inhibitory concentrations (MIC) against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some MIC values being comparable to the standard drug norfloxacin.[2][8]
-
Antifungal Activity: In addition to antibacterial effects, these compounds have also been evaluated for their antifungal properties.[2][11] Some derivatives have shown potent activity against fungal strains like Candida albicans and Aspergillus niger, with MIC values comparable to the standard antifungal drug fluconazole.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for various derivatives of the 4-(4-bromophenyl)thiazole scaffold as reported in the literature.
Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)thiazole Derivatives
| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 (Breast) | 10.5 | [2] |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung) | 62.5 (µg/mL) | [12] |
| 2-(3-(4-bromophenyl)-5-(...)-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | Various | - | [12] |
| 2-[2-[4-Hydroxy-3-bromo benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 | [13] |
| 2-[2-[4-Hydroxy-3-bromo benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 51.7 | [13] |
Table 2: In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)thiazole Derivatives
| Compound Derivative | Microbial Strain | MIC (μM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | 16.1 | [2] |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | E. coli | 16.1 | [2] |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | B. subtilis | 28.8 | [2] |
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | A. niger | 16.2 | [2] |
| N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C. albicans | 15.3 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives
A common synthetic route to prepare the 4-(4-bromophenyl)thiazol-2-amine core involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst.[2] The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, is then reacted with various aromatic aldehydes to yield the final Schiff base derivatives.[2][7]
In Vitro Anticancer Activity Assay (SRB Assay)
The anticancer activity of the synthesized compounds against the MCF-7 cell line was evaluated using the Sulforhodamine B (SRB) colorimetric assay.[2][8]
-
Cell Plating: Cancer cells are seeded in 96-well plates and incubated.
-
Compound Treatment: After 24 hours, the cells are treated with different concentrations of the test compounds and incubated for an additional 48 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The absorbance is measured at a specific wavelength to determine cell viability.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.[2]
In Vitro Antimicrobial Activity Assay (Turbidimetric Method)
The minimum inhibitory concentration (MIC) of the compounds was determined using the turbidimetric (tube dilution) method.[2][8]
-
Preparation of Inoculum: Standardized microbial suspensions are prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in test tubes.
-
Inoculation: Each tube is inoculated with the microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and biological evaluation of 4-(4-bromophenyl)thiazole derivatives.
Potential Anticancer Signaling Pathway Inhibition
Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.
Conclusion
The 4-(4-bromophenyl)thiazole scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop compounds with improved potency and selectivity. The primary role of this compound as a key synthetic intermediate underscores its importance in facilitating the exploration of this promising chemical space for drug discovery. chemical space for drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
A Technical Guide to the Synthesis of 4-Phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-phenylthiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details the seminal Hantzsch thiazole synthesis, including classical and modern variations, and provides structured data and detailed experimental protocols to aid in the practical application of these methods.
Introduction: The Significance of 4-Phenylthiazole Derivatives
Thiazole-containing compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 4-phenylthiazole scaffold, in particular, has been identified as a crucial pharmacophore in the development of novel therapeutic agents.[3] The synthesis of these derivatives has been a subject of extensive research, with the Hantzsch thiazole synthesis remaining a cornerstone methodology since its discovery in 1887.[1][4] This guide will explore the nuances of this and other synthetic approaches, providing researchers with the necessary information for the efficient synthesis of these valuable compounds.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The most established and widely utilized method for the synthesis of the thiazole ring is the Hantzsch synthesis.[2][4] This reaction typically involves the cyclization of an α-haloketone with a thioamide.[5] The versatility and generally high yields of this method have made it a favorite among organic chemists.[5]
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1]
-
Intramolecular Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[1]
-
Dehydration: The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[1]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
General Experimental Workflow
The laboratory workflow for a typical Hantzsch synthesis is straightforward and involves several key stages, from reaction setup to product purification.
Caption: General Laboratory Workflow for Hantzsch Synthesis.
Synthetic Methodologies and Experimental Protocols
Several variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. This section details the protocols for classical, microwave-assisted, and one-pot multi-component syntheses.
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1][5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and hot plate with stirring function
-
Reflux condenser (if applicable)
-
100 mL beaker
-
Buchner funnel and vacuum flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[1][5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with cold deionized water to remove any remaining salts.[1]
-
Spread the collected solid on a watch glass and allow it to air dry completely.[1]
Protocol 2: Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times and higher yields.[6]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thioamide
-
Suitable solvent (e.g., methanol, ethanol)
Equipment:
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]
-
Add a suitable solvent (e.g., methanol, ethanol).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using the work-up and purification procedures described in Protocol 1.[1]
Protocol 3: One-Pot, Multi-Component Synthesis
One-pot, multi-component reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing waste and saving time.[1][7]
Materials:
-
α-Haloketone
-
Thioamide
-
Aldehyde
-
Catalyst (e.g., silica-supported tungstosilisic acid)[7]
-
Solvent (e.g., 1-butanol)[7]
Procedure:
-
In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid.[7]
-
Add a suitable solvent such as 1-butanol.[7]
-
Reflux the reaction mixture for the required time, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.[7]
-
The filtrate is then typically poured over crushed ice to precipitate the product.
-
The solid product is collected by filtration, washed, and dried.
Quantitative Data on the Synthesis of 4-Phenylthiazole Derivatives
The efficiency of the synthesis of 4-phenylthiazole derivatives can vary significantly depending on the chosen methodology and the specific substrates used. The following tables summarize key quantitative data from various synthetic approaches.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [6]
| Compound | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 6a | 75 | 95 |
| 6b | 72 | 92 |
| 6c | 70 | 90 |
| 6d | 68 | 88 |
| 6e | 78 | 96 |
Conventional Method Conditions: Methanol, reflux, 8 hours. Microwave Method Conditions: Methanol, 90°C, 30 minutes.
Table 2: Synthesis of Substituted 2-Amino-4-phenylthiazole Derivatives using a Copper Silicate Catalyst [8]
| Entry | Substituent on Phenacyl Bromide | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H | 0.5 | 96 | 151-153 |
| 2 | 4-Br | 0.5 | 95 | 178-180 |
| 3 | 4-Cl | 0.5 | 94 | 190-192 |
| 4 | 4-NO₂ | 1.0 | 90 | 240-242 |
| 5 | 4-CH₃ | 0.5 | 92 | 185-187 |
| 6 | 4-OCH₃ | 0.5 | 93 | 175-177 |
Reaction Conditions: Phenacyl bromide (1 mmol), thiourea (1.2 mmol), copper silicate (10 mol%), ethanol (5 mL), 78°C.
Table 3: One-Pot Synthesis of Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid [7]
| Compound | R (Substituent on Benzaldehyde) | Yield (%) - Conventional | Yield (%) - Ultrasonic |
| 4a | H | 85 | 90 |
| 4b | 4-CH₃ | 82 | 88 |
| 4c | 4-OCH₃ | 84 | 89 |
| 4d | 4-Cl | 80 | 86 |
| 4e | 4-Br | 79 | 85 |
| 4f | 4-F | 81 | 87 |
| 4g | 4-NO₂ | 83 | 88 |
Conventional heating was performed in 1-butanol at reflux. Ultrasonic irradiation was performed at 50°C.
Biological Activities and Signaling Pathways
While a detailed exploration of the signaling pathways for all 4-phenylthiazole derivatives is beyond the scope of this guide, it is pertinent to mention that these compounds are known to interact with various biological targets. For instance, certain 4-phenylthiazole analogs have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting their potential in pain and inflammation management.[3] The development of such multi-target ligands is a growing area of interest in drug discovery. Further research is often directed at elucidating the precise mechanisms and signaling cascades affected by these compounds to optimize their therapeutic potential.
Conclusion
The synthesis of 4-phenylthiazole derivatives is a well-established field with the Hantzsch synthesis remaining a central and highly adaptable method. Modern advancements, including microwave-assisted reactions and one-pot multi-component strategies, have significantly improved the efficiency and environmental footprint of these syntheses. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for the preparation of these medicinally important heterocyclic compounds. The provided quantitative data and workflows are intended to facilitate the selection of the most appropriate synthetic strategy for the efficient production of 4-phenylthiazole derivatives for further investigation and development.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of Novel Thiazole-Based Anticancer Agents
Topic: Synthesis of Novel Anticancer Agents from Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have been approved for clinical use in cancer therapy, highlighting the therapeutic potential of this heterocyclic moiety.[3] The thiazole ring is a versatile building block for designing agents that can interact with various biological targets, including protein kinases like PI3K, Akt, and EGFR, as well as inhibit processes like tubulin polymerization.[1][4][5][6]
This document provides detailed protocols for the synthesis of a novel series of anticancer agents starting from this compound. It outlines the conversion of this starting material into key intermediates and subsequent derivatization to produce a library of compounds. Furthermore, it includes a standard protocol for evaluating the in vitro cytotoxic activity of these synthesized agents against various cancer cell lines.
Synthetic Workflow and Protocols
The overall synthetic strategy involves a two-step process: (1) Hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a key intermediate for further diversification. (2) Amide coupling of the carboxylic acid with a selection of primary or secondary amines to generate the final target compounds.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are integral scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[1][2][3]
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for the primary reactants and the final product. This information is crucial for calculating molar equivalents, monitoring reaction progress, and verifying the product's identity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | CAS Number |
| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | Solid | 49-51 | 99-90-1 |
| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Solid | 108-110 | 6314-30-3 |
| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Yellow Solid | 61-65 | 16982-21-1 |
| This compound | C₁₂H₁₀BrNO₂S | 312.18 | Solid | Not specified | 53101-02-3 |
Experimental Protocols
This synthesis is a two-step process: (1) the α-bromination of 4'-bromoacetophenone to yield the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone, and (2) the Hantzsch cyclocondensation reaction to form the final thiazole derivative.
Part 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone Intermediate)
This procedure is adapted from established methods for the α-bromination of acetophenone derivatives.[4]
Materials and Reagents:
-
4'-Bromoacetophenone
-
Pyridine hydrobromide perbromide (PBPB)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-bromoacetophenone (e.g., 5.0 mmol, 1.0 g) and glacial acetic acid (20 mL).
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) in one portion.
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC (e.g., using a 5:1 petroleum ether:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of an ice-water slurry.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium carbonate solution (30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent like petroleum ether or ethanol to yield 2-bromo-1-(4-bromophenyl)ethanone as a crystalline solid.
Part 2: Synthesis of this compound
This protocol utilizes the Hantzsch thiazole synthesis by reacting the intermediate from Part 1 with ethyl thiooxamate.[1][5]
Materials and Reagents:
-
2-Bromo-1-(4-bromophenyl)ethanone (from Part 1)
-
Ethanol (absolute)
-
Ice-water bath
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (e.g., 3.6 mmol, 1.0 g) in absolute ethanol (15 mL).
-
Addition of Thioamide: Add ethyl thiooxamate (3.6 mmol, 0.48 g) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored via TLC.
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice-water bath to facilitate the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the collected solid product, this compound, in a vacuum oven or air-dry to a constant weight.
-
Characterization: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Ethyl thiooxamate (EVT-329281) | 16982-21-1 [evitachem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate in c-Met Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway through genetic alterations such as mutation, amplification, or protein overexpression is a known driver in the progression of numerous human cancers.[1] This makes c-Met a prime therapeutic target for oncology drug discovery. Thiazole derivatives have emerged as a promising class of compounds exhibiting inhibitory activity against various kinases, including c-Met.[2]
This document provides detailed application notes and protocols for the evaluation of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate and its analogs as inhibitors of c-Met kinase. While specific inhibitory data for this compound is not publicly available, this guide utilizes data from structurally related thiazole carboxamide derivatives to illustrate the experimental procedures and data analysis for assessing c-Met inhibition.
Data Presentation
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or a biological process by 50%. The following table summarizes the in vitro c-Met kinase inhibitory activities of representative thiazole carboxamide derivatives, which are structurally analogous to this compound. This data is presented to provide a comparative framework for researchers working on similar chemical scaffolds.
| Compound ID | Modification from Core Structure | c-Met IC50 (nM) |
| 51e | Amide linkage at the 2-position | 34.48 |
| 51f | Amide linkage with 4-Fluoro substitution on phenyl ring | 29.05 |
| 51g | Isomeric amide linkage at the 2-position | 39.36 |
| 51h | Isomeric amide linkage with 4-Fluoro substitution on phenyl ring | 35.42 |
| Data is for illustrative purposes and is based on published findings for thiazole carboxamide derivatives.[2] |
Mandatory Visualizations
To facilitate a deeper understanding of the experimental context and the biological pathway of interest, the following diagrams are provided.
References
Application Notes and Protocols: Bromophenyl Thiazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of bromophenyl thiazole derivatives in medicinal chemistry, with a focus on their anticancer, antimicrobial, and neurological activities. It includes structured data for easy comparison, detailed experimental protocols, and visualizations of synthetic and biological pathways.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs. The incorporation of a bromophenyl moiety onto the thiazole core offers a versatile platform for developing novel therapeutic agents. The bromine atom can act as a key pharmacophoric feature, engaging in halogen bonding with biological targets, and also serves as a synthetic handle for further structural modifications through cross-coupling reactions. This allows for the fine-tuning of physicochemical properties and biological activity. This document outlines the synthesis and biological evaluation of various bromophenyl thiazole derivatives.
Data Presentation
The following tables summarize the quantitative biological activity of selected bromophenyl thiazole derivatives.
Table 1: Anticancer Activity of Bromophenyl Thiazole Derivatives
| Compound ID | Structure | Cell Line | Assay | IC50 (µM) | Reference |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF7 (Breast) | SRB | 10.5 | [1] |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung) | Not Specified | 62.5 µg/mL | [2] |
| 4f | N′-[3-Phenyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | MCF-7 (Breast) | Not Specified | Lower than Cisplatin | [3] |
*Standard Drug (5-fluorouracil) IC50 = 5.2 µM against MCF7 cells.[1]
Table 2: Antimicrobial Activity of Bromophenyl Thiazole Derivatives
| Compound ID | Structure | Microorganism | Assay | MIC (µM) | Reference |
| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | Turbidimetric | 16.1 | |
| E. coli | Turbidimetric | 16.1 | |||
| p3 | 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | A. niger | Turbidimetric | 16.2 | |
| p4 | 4-(4-Bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine | B. subtilis | Turbidimetric | 28.8 | |
| p6 | N-(4-(4-Bromophenyl)thiazol-2-yl)-2-hydroxybenzamide | C. albicans | Turbidimetric | 15.3 |
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Bromophenyl Thiazole Derivatives
| Compound ID | Structure | Enzyme | IC50 (µM) | Reference |
| 23 | (E)-2-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethylidene) hydrazinyl)-4-(4-bromophenyl)thiazole | AChE | 11.10 ± 0.30 | [4] |
| BuChE | 14.20 ± 0.10 | [4] | ||
| 2h | 2-(2-(6-methoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazineyl)-4-(4-bromophenyl)thiazole | AChE | > 1000 |
*Standard Drug (Donepezil) IC50 = 2.16 ± 0.12 µM (AChE) and 4.5 ± 0.11 µM (BuChE).[4]
Experimental Protocols
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives
This protocol describes a general method for the synthesis of the 4-(4-bromophenyl)thiazol-2-amine intermediate and its subsequent conversion to Schiff base derivatives.
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine (catalyst)
-
Ethanol
-
Substituted aromatic aldehydes
-
Glacial acetic acid
Procedure:
-
Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):
-
In a round-bottom flask, dissolve p-bromoacetophenone (1 mmol) and thiourea (2 mmol) in ethanol.
-
Add a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.
-
-
Synthesis of Schiff Base Derivatives:
-
In a round-bottom flask, dissolve the 4-(4-bromophenyl)thiazol-2-amine intermediate (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The precipitated solid is filtered, washed with ethanol, and dried to yield the final Schiff base derivative.
-
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay measures cell proliferation and cytotoxicity based on the binding of the dye sulforhodamine B to cellular proteins.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (bromophenyl thiazole derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with the desired cancer cell line at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the 96-well plates.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase by the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Donepezil (standard inhibitor)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to initiate the pre-incubation.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiation of Reaction and Measurement:
-
Add the substrate ATCI to all wells to start the reaction.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Synthesis and Experimental Workflows
Caption: Synthesis of bromophenyl thiazole derivatives.
Caption: SRB assay workflow for cytotoxicity.
Caption: Broth microdilution assay workflow.
Signaling Pathways
Caption: Tubulin polymerization inhibition.
Caption: MurB enzyme inhibition pathway.
Caption: Lanosterol demethylase inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Tubulin Polymerization Assay with Thiazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function.[1] Consequently, tubulin has emerged as a key target for the development of anticancer agents.[3][4] Thiazole-containing compounds represent a promising class of molecules that have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5][6][7]
These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of thiazole derivatives. The primary method described is a turbidity-based assay, which monitors the increase in light scattering as tubulin polymerizes into microtubules.[1][8] This allows for the quantitative determination of key kinetic parameters and the inhibitory potency (e.g., IC50) of test compounds.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the assembly of purified tubulin into microtubules can be monitored by an increase in optical density (OD) or fluorescence. In a turbidity-based assay, the formation of microtubules leads to increased light scattering, which can be measured spectrophotometrically at 340 nm.[1][8] The resulting polymerization curve typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[1] Thiazole inhibitors, by binding to tubulin (often at the colchicine-binding site), disrupt this process and alter the polymerization curve, providing a means to quantify their inhibitory activity.[1][5]
Data Presentation
The inhibitory effects of various thiazole derivatives on tubulin polymerization are summarized below. These values, extracted from published literature, provide a comparative reference for newly synthesized compounds.
| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Cancer Cell Line IC50 (µM) | Reference |
| Compound 5b | Thiazole-naphthalene derivative | 3.3 | MCF-7: 0.48, A549: 0.97 | [5] |
| Compound 2e | Thiazole-based chalcone | 7.78 | Ovar-3: 1.55, MDA-MB-468: 2.95 | [6] |
| Compound IV | Thiazole-2-acetamide derivative | 2.00 | - | [7] |
| Combretastatin A-4 (CA-4) | Reference inhibitor | 2.96 - 4.93 | - | [6][7] |
| Colchicine | Reference inhibitor | 9.1 | - | [5] |
Experimental Protocols
Materials and Reagents
-
Lyophilized tubulin (≥99% pure, bovine brain)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM stock in sterile water)
-
Glycerol
-
Thiazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Reference inhibitor (e.g., Colchicine or Combretastatin A-4)
-
96-well, clear, flat-bottom microplates
-
Microplate reader with temperature control (37°C) and capability to measure absorbance at 340 nm
Preparation of Reagents
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Let it sit on ice for 10-15 minutes to ensure complete resuspension. Avoid foaming. Use within one hour of reconstitution.[8][9]
-
GTP-Supplemented Buffer: Prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep on ice.[8]
-
Compound Dilutions: Prepare serial dilutions of the thiazole inhibitor and reference compounds in General Tubulin Buffer. A typical starting concentration range to test would be from 0.1 µM to 100 µM. The final DMSO concentration in the assay should be kept below 1% to minimize its effect on polymerization.[2]
Assay Procedure (Turbidity-Based)
-
Pre-warm the Plate Reader: Set the microplate reader to 37°C.[2]
-
Prepare the Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For each 100 µL reaction, the final concentration of tubulin should be between 2 to 4 mg/mL in GTP-supplemented buffer containing glycerol (e.g., 10%).[10][11]
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 10 µL of the diluted test compound (thiazole inhibitor), positive control (e.g., Colchicine), or vehicle control (General Tubulin Buffer with the same percentage of DMSO as the compound dilutions) to the appropriate wells. It is recommended to perform each condition in triplicate.[8]
-
To initiate the reaction, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well. Pipette gently to mix, avoiding the introduction of air bubbles.[8]
-
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance at 340 nm every minute for 60-90 minutes.[2]
Data Analysis
-
Plot the Data: Plot the absorbance at 340 nm as a function of time for each concentration of the thiazole inhibitor and the controls. This will generate polymerization curves.[8]
-
Determine Key Parameters: From the polymerization curves, determine the following parameters:
-
Lag time (t_lag): The time before a significant increase in absorbance is observed.
-
Maximum polymerization rate (V_max): The steepest slope of the polymerization curve.
-
Maximum polymer mass (A_max): The absorbance at the steady-state plateau.[8]
-
-
Calculate IC50: To determine the IC50 value, plot the V_max or A_max as a function of the logarithm of the thiazole inhibitor concentration. Fit the data to a dose-response curve to calculate the concentration at which 50% of the maximal polymerization is inhibited.[8]
Mandatory Visualizations
Signaling Pathway of Thiazole Inhibitor Action on Tubulin
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Molecular docking simulation protocol for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Application Notes and Protocols
Topic: Molecular Docking Simulation Protocol for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
Abstract
This document provides a comprehensive protocol for performing molecular docking simulations of this compound, a member of the pharmacologically significant thiazole class of compounds. Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects, by targeting specific proteins.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals, outlining a step-by-step workflow from protein and ligand preparation to the execution of docking simulations and the analysis of results. The methodology primarily utilizes the widely adopted software AutoDock Vina for the docking calculations and visualization tools like PyMOL and Discovery Studio for analysis.[5][6]
Introduction
Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] This method allows for the investigation of binding modes and affinities, providing critical insights into the molecular interactions that govern biological activity. Thiazole-containing compounds are of significant interest due to their presence in numerous FDA-approved drugs and their potential as inhibitors for various therapeutic targets.[4] Specifically, derivatives of 4-(4-bromophenyl)thiazole have been investigated for their anticancer and antimicrobial properties, with studies showing interactions with targets such as bacterial DNA gyrase and human topoisomerase II.[1][9][10][11]
This protocol details a standardized procedure for docking this compound with a relevant protein target to elucidate its potential binding mechanism and affinity.
Materials and Software
-
Hardware: A standard workstation with a multi-core processor is sufficient for the described protocol.
-
Operating System: Windows, macOS, or Linux.
-
Software:
-
AutoDock Tools (MGLTools): For preparing protein and ligand files (PDBQT format).[12]
-
AutoDock Vina: For performing the molecular docking simulation.[5]
-
PyMOL or UCSF Chimera/ChimeraX: For molecular visualization and initial protein cleanup.[13]
-
BIOVIA Discovery Studio Visualizer: For detailed analysis and visualization of protein-ligand interactions.[6]
-
PubChem or ChemDraw/MarvinSketch: To obtain or draw the 2D structure of the ligand.[14]
-
Experimental Workflow Diagram
The overall workflow for the molecular docking simulation is depicted below. This process begins with the preparation of both the receptor and the ligand, proceeds to the docking calculation, and concludes with a thorough analysis of the results.
Caption: Molecular docking experimental workflow from preparation to analysis.
Detailed Experimental Protocols
This protocol uses Human Topoisomerase II alpha (PDB ID: 1JIJ), a known target for similar thiazole derivatives, as an example receptor.[10]
Protocol 1: Receptor (Protein) Preparation
-
Obtain Protein Structure: Download the PDB file for the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 1JIJ).
-
Initial Cleanup: Open the PDB file in a molecular viewer like PyMOL or Discovery Studio. Remove all water molecules, co-crystallized ligands, ions, and any duplicate protein chains, retaining only the chain of interest (e.g., Chain A).[14][15] Save this cleaned structure as a new PDB file (e.g., 1JIJ_protein.pdb).
-
Preparation in AutoDock Tools: a. Launch AutoDock Tools (ADT). b. Go to File > Read Molecule and open 1JIJ_protein.pdb. c. Add polar hydrogen atoms by navigating to Edit > Hydrogens > Add > Polar Only. d. Assign Kollman charges by going to Edit > Charges > Add Kollman Charges.[16] e. Save the prepared protein in the required PDBQT format: File > Save > Write PDBQT. Name the file 1JIJ_protein.pdbqt.
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: a. Obtain the 2D structure of "this compound" from the PubChem database or draw it using chemical drawing software. b. Save the structure as a 3D SDF or MOL2 file. For this protocol, we assume the structure is saved as ligand.sdf.
-
Preparation in AutoDock Tools: a. In ADT, go to Ligand > Input > Open and select ligand.sdf. b. ADT will automatically detect the root and set up rotatable bonds. The number of active torsions can be adjusted if necessary via Ligand > Torsion Tree > Set Number of Torsions.[17] c. Assign Gasteiger charges via Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.
Protocol 3: Grid Generation (Defining the Search Space)
-
Load Receptor: In ADT, ensure the receptor (1JIJ_protein.pdbqt) is loaded.
-
Open GridBox: Go to Grid > Grid Box. A box will appear around the protein.
-
Define the Binding Site: Adjust the center and dimensions of the grid box to encompass the active site of the protein. The active site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file.[12][15]
-
Record Coordinates: Note the center (x, y, z) and size (x, y, z) values of the grid box. These are required for the Vina configuration file. For 1JIJ, a possible grid center could be near the active site residues.
Protocol 4: Molecular Docking Simulation with AutoDock Vina
-
Create Configuration File: Create a text file named conf.txt in your working directory. This file tells Vina where to find the input files and how to perform the docking.[5][18] Populate it with the following information, replacing the coordinates with those from step 5.3:
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command (ensure the path to the Vina executable is correct):
"C:\Program Files (x86)\The Scripps Research Institute\Vina\vina.exe" --config conf.txt
-
Output Files: Vina will generate two files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses for the ligand.
-
docking_log.txt: Contains the binding affinity scores (in kcal/mol) for each pose.[16]
-
Data Analysis and Presentation
The primary quantitative output from the docking simulation is the binding affinity. A more negative value indicates a stronger predicted binding. The results should be analyzed to identify the best pose and the key molecular interactions.
Analysis of Docking Results
-
Binding Affinity: Open the docking_log.txt file to view the binding affinity scores for the different poses. The top-ranked pose (Mode 1) has the lowest binding energy.
-
Interaction Visualization: a. Open the receptor (1JIJ_protein.pdbqt) and the results file (docking_results.pdbqt) in Discovery Studio or PyMOL. b. Select the best-scoring pose from the results file. c. Use the software's tools to visualize and identify interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the ligand and the protein's amino acid residues.[6][19]
Quantitative Data Summary
The following table presents a template for summarizing the docking results. Data shown are hypothetical examples.
| Parameter | Value | Description |
| Ligand | This compound | The molecule being docked. |
| Receptor | Human Topoisomerase II alpha (1JIJ) | The protein target. |
| Best Binding Affinity | -8.5 kcal/mol | The binding energy of the top-ranked pose. |
| RMSD from Reference | 1.8 Å | Root-mean-square deviation from a known binder's pose (if applicable). |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed in the best pose. |
| Interacting Residues | ASP479, GLY478, ARG482 | Key amino acids in the binding pocket interacting with the ligand. |
| Hydrophobic Interactions | ILE480, PRO501 | Residues involved in non-polar interactions with the ligand. |
Conclusion
This protocol provides a standardized and reproducible workflow for conducting molecular docking simulations of this compound. By following these steps, researchers can effectively predict the binding modes and affinities of this compound against various protein targets, thereby accelerating the process of hypothesis-driven drug discovery and design. The analysis of the resulting protein-ligand interactions can guide further optimization of lead compounds.
References
- 1. ijpcat.com [ijpcat.com]
- 2. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. InVADo: Interactive Visual Analysis of Molecular Docking Data | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase | Semantic Scholar [semanticscholar.org]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. youtube.com [youtube.com]
Application Notes: In Vitro Cytotoxicity of Novel Thiazole Compounds Using MTT and SRB Assays
Introduction
Thiazole rings are a key structural motif in many pharmacologically active compounds, including a number of agents with demonstrated anticancer properties.[1][2] The initial characterization of novel thiazole derivatives invariably involves screening for cytotoxic activity to identify promising candidates for further development. This is typically achieved using high-throughput colorimetric assays that measure cell viability or proliferation after exposure to the compound.
Two of the most common and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.[3] The MTT assay quantifies the metabolic activity of living cells, while the SRB assay measures total cellular protein content.[4] Both serve as reliable proxies for cell number.[5] These assays are rapid, cost-effective, and well-suited for screening large numbers of compounds against various cancer cell lines.[3]
This document provides detailed protocols for both the MTT and SRB assays, guidance on data presentation and analysis, and notes on their application for assessing the cytotoxicity of novel thiazole compounds.
Assay Principles
MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[7][8] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which correlates directly with the number of living cells.[6]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell staining method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][9] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[3] After staining, the unbound dye is washed away, and the protein-bound dye is solubilized for absorbance measurement.[10]
Experimental Protocols
MTT Assay Protocol
Materials and Reagents:
-
Novel thiazole compounds (stock solutions in DMSO)
-
Adherent cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, and stored at 4°C protected from light.[6][8]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[11]
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[7][13] During this time, viable cells will convert MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Sulforhodamine B (SRB) Assay Protocol
Materials and Reagents:
-
Novel thiazole compounds (stock solutions in DMSO)
-
Adherent cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.[10]
-
Wash solution: 1% (v/v) acetic acid.[10]
-
Solubilization solution: 10 mM Tris base solution, pH 10.5.[12]
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[10] Incubate at 4°C for at least 1 hour.[10]
-
Washing: Carefully remove the TCA and wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[10]
-
Drying: Allow the plates to air-dry completely at room temperature.[10]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[10]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12] Measure the absorbance at approximately 510-540 nm.[10][14]
Data Presentation and Analysis
The primary goal of the cytotoxicity assay is to determine the IC₅₀ value, which is the concentration of a compound that inhibits cell growth by 50%.[15]
Data Normalization: First, calculate the percentage of cell viability for each concentration relative to the untreated control.[15]
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Tabular Presentation: Summarize the dose-response data in a clear table.
Table 1: Dose-Response of Novel Thiazole Compounds on MCF-7 Cells (48h)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Thiazole-A | 0.1 | 98.2 ± 4.5 |
| 1 | 85.1 ± 3.2 | |
| 10 | 52.3 ± 2.8 | |
| 50 | 15.7 ± 1.9 | |
| 100 | 5.4 ± 1.1 | |
| Thiazole-B | 0.1 | 99.1 ± 3.8 |
| 1 | 92.5 ± 4.1 | |
| 10 | 75.6 ± 3.5 | |
| 50 | 48.9 ± 2.4 | |
| 100 | 22.1 ± 2.0 |
IC₅₀ Calculation and Summary: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[15][16]
Table 2: Summary of IC₅₀ Values (µM) for Thiazole Compounds
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Thiazole-A | 9.8 | 12.5 | 7.2 |
| Thiazole-B | 51.2 | 65.8 | 45.3 |
| Doxorubicin | 0.8 | 1.1 | 0.6 |
| (Doxorubicin is included as a positive control) |
Visualizations
Experimental Workflow
Caption: General workflow for MTT/SRB cytotoxicity assays.
Hypothetical Signaling Pathway for Thiazole-Induced Apoptosis
Many cytotoxic thiazole compounds exert their effects by inducing apoptosis (programmed cell death).[11][17] Common mechanisms include the disruption of mitochondrial function and the activation of caspases.[11]
Caption: Hypothetical intrinsic apoptosis pathway for a thiazole compound.
Application Notes and Troubleshooting
-
Compound Solubility: Thiazole derivatives can sometimes have poor aqueous solubility. Ensure compounds are fully dissolved in the DMSO stock solution. If precipitation occurs upon dilution in media, consider using a lower concentration range or a different formulation strategy.
-
Assay Choice: The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial respiration without directly killing the cell.[4] The SRB assay measures total protein and is less prone to such artifacts, making it a robust alternative.[18][19] It is often advisable to confirm hits using both methods.
-
Time-Course Experiment: The optimal incubation time can vary depending on the compound's mechanism of action and the cell line's doubling time.[11] Performing a time-course experiment (e.g., 24, 48, and 72 hours) is recommended for initial characterization.
-
Cell Seeding Density: It is crucial to use a cell density that ensures cells are in the logarithmic growth phase throughout the experiment. Overly confluent cells can lead to inaccurate and non-reproducible results.
-
Positive Control: Always include a known cytotoxic agent (e.g., Doxorubicin, Cisplatin) as a positive control to validate the assay's performance.[12]
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for the Development of Antimicrobial Drugs Using a Thiazole Carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel antimicrobial agents centered on the versatile thiazole carboxylate scaffold. The thiazole ring system is a prominent heterocyclic motif in medicinal chemistry, known for its wide range of biological activities.[1][2][3] This document outlines the rationale, key experimental procedures, and data interpretation for advancing thiazole carboxylate-based compounds from initial design to potential therapeutic candidates.
The emergence of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the urgent development of new and effective antimicrobial drugs.[1][4] Thiazole derivatives have demonstrated considerable promise in this area, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[1][5] The thiazole moiety serves as a crucial pharmacophore in many bioactive compounds, and its derivatives have been shown to target various microbial processes.[1][2][6]
Rationale for Thiazole Carboxylate Scaffold in Antimicrobial Drug Design
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous pharmaceuticals.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The incorporation of a carboxylate group can further enhance the pharmacological profile of thiazole derivatives by improving solubility and providing an additional point of interaction with biological targets.[6]
Thiazole-based compounds have been reported to exert their antimicrobial effects through diverse mechanisms of action, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication and are validated targets for antibacterial agents. Certain thiazole derivatives have shown potent inhibitory activity against these enzymes.[6]
-
Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a key enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is essential for bacterial survival and absent in mammals, making it an attractive target.[1]
-
Disruption of Bacterial Cell Membranes: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the integrity of bacterial cell membranes, leading to cell death.[2]
-
Inhibition of other essential enzymes: Research has also explored the inhibition of other microbial targets such as MurB, involved in peptidoglycan biosynthesis.[7]
The following diagram illustrates a general workflow for the development of antimicrobial drugs based on the thiazole carboxylate scaffold.
Data Presentation: Antimicrobial Activity of Thiazole Carboxylate Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of representative thiazole carboxylate derivatives against various microbial strains, as reported in the literature. This data provides a comparative view of the potency and spectrum of activity of these compounds.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 37c | Staphylococcus aureus | 46.9 | Ciprofloxacin | - | [1] |
| 37c | Escherichia coli | 93.7 | Ciprofloxacin | - | [1] |
| 43a | Staphylococcus aureus | 16.1 µM | Norfloxacin | - | [1] |
| 43a | Escherichia coli | 16.1 µM | Norfloxacin | - | [1] |
| 3a | Staphylococcus aureus | 0.008 | Novobiocin | - | [6] |
| 3b | Staphylococcus aureus | 0.03 | Novobiocin | - | [6] |
| Compound 9 | Various Bacteria | 0.06 - 0.23 | Ampicillin | - | [7] |
| Compound 3 | Resistant S. aureus | 0.23 - 0.7 | Ampicillin | - | [7] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 37c | Candida albicans | 7.8 | - | - | [1] |
| 37c | Aspergillus niger | 5.8 | - | - | [1] |
| Compound 9 | Various Fungi | 0.11 - 0.47 (MFC) | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of thiazole carboxylate-based antimicrobial agents.
General Protocol for the Synthesis of Thiazole Carboxylate Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the thiazole ring system.[4]
Materials:
-
α-haloketone or α-haloester (e.g., ethyl bromopyruvate)
-
Thioamide or thiourea derivative
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Base (optional, e.g., pyridine, triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Dissolve the thioamide or thiourea derivative (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the α-haloketone or α-haloester (1 equivalent) to the solution.
-
If a base is required, add it to the reaction mixture (catalytic or stoichiometric amount).
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the Hantzsch synthesis for a thiazole carboxylate.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (thiazole carboxylate derivatives)
-
Reference antimicrobial agent (e.g., ciprofloxacin, fluconazole)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol for Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the test compounds on the viability of mammalian cells, providing an indication of their potential toxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several thiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, repair, and transcription. The inhibition of this enzyme leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.
The following diagram illustrates the proposed mechanism of action for a thiazole carboxylate derivative targeting DNA gyrase.
Conclusion
The thiazole carboxylate scaffold represents a promising platform for the development of novel antimicrobial agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate new thiazole-based compounds in the ongoing effort to combat antimicrobial resistance. Further research focusing on lead optimization, in vivo efficacy, and detailed toxicological studies will be crucial in translating these promising compounds into clinically useful drugs.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate as a key intermediate in the synthesis of novel agrochemicals. This document outlines its application in developing potent fungicides and insecticides, complete with detailed experimental protocols, quantitative data, and diagrams of relevant biological pathways and experimental workflows.
Introduction
This compound is a versatile heterocyclic building block in the development of new agrochemicals. The thiazole ring is a prominent scaffold in a variety of commercial pesticides due to its favorable physicochemical properties and broad spectrum of biological activities. The presence of a bromophenyl group offers a site for further chemical modification, allowing for the fine-tuning of a molecule's bioactivity, selectivity, and pharmacokinetic properties. This document details the synthetic routes from this starting material to produce advanced fungicidal and insecticidal compounds.
Application in Fungicide Synthesis
Thiazole carboxamides are a well-established class of fungicides that exhibit potent activity against a range of plant pathogens. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and leading to fungal cell death. This compound can be readily converted to a variety of fungicidal thiazole carboxamides.
Signaling Pathway of Thiazole Carboxamide Fungicides (SDHI)
Caption: Mechanism of action of thiazole carboxamide fungicides.
Experimental Workflow for Fungicide Synthesis
Caption: Synthetic workflow for thiazole carboxamide fungicides.
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)thiazole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling reactions.
-
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the 1 M NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add distilled water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 4-(4-bromophenyl)thiazole-2-carboxylic acid as a solid.
-
Step 2: Synthesis of Thiazole Carboxamide Derivatives
This protocol outlines the coupling of the carboxylic acid with various substituted amines to generate a library of potential fungicides.
-
Materials:
-
4-(4-bromophenyl)thiazole-2-carboxylic acid (1.0 eq)
-
Substituted amine (e.g., 2-aminopyridine) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 4-(4-bromophenyl)thiazole-2-carboxylic acid in DMF, add the substituted amine, EDC, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazole carboxamide.
-
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of representative thiazole carboxamides against various plant pathogens.
| Compound ID | R-Group (Amine) | Target Fungus | EC50 (mg/L) |
| F-1 | 2-pyridyl | Botrytis cinerea | 1.5 |
| F-2 | 4-chlorophenyl | Rhizoctonia solani | 2.8 |
| F-3 | 3,5-difluorophenyl | Sclerotinia sclerotiorum | 0.9 |
| F-4 | 2-methylphenyl | Fusarium graminearum | 5.2 |
Application in Insecticide Synthesis
Thiazole-containing compounds are also prominent in insecticide development. Notably, neonicotinoids, which contain a thiazole ring, are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death. This compound serves as a valuable precursor for novel insecticidal molecules targeting this receptor.
Signaling Pathway of Thiazole-Based Insecticides (nAChR Agonists)
Caption: Mode of action of thiazole-based insecticides on nAChR.
Experimental Workflow for Insecticide Synthesis
Caption: Synthetic workflow for thiazole-based insecticides.
Experimental Protocols
Step 1: Synthesis of (4-(4-bromophenyl)thiazol-2-yl)methanol
This protocol details the reduction of the ethyl ester to the corresponding alcohol.
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4) (1.5 eq)
-
Ethyl acetate
-
Saturated sodium sulfate solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH4 suspension.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.
-
Step 2 & 3: Synthesis of Thiazole-Based Insecticides via Chlorination and Substitution
This two-step, one-pot protocol describes the conversion of the alcohol to a reactive chloromethyl intermediate, followed by nucleophilic substitution.
-
Materials:
-
(4-(4-bromophenyl)thiazol-2-yl)methanol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Thionyl chloride (SOCl2) (1.2 eq)
-
N-containing heterocycle (e.g., imidazolidine) (1.5 eq)
-
Triethylamine (2.0 eq)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride dropwise and stir at 0 °C for 1 hour.
-
In a separate flask, dissolve the N-containing heterocycle and triethylamine in anhydrous DCM.
-
Slowly add the solution of the in-situ generated chloromethyl thiazole to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final insecticidal compound.
-
Quantitative Data: Insecticidal Activity
The following table presents the insecticidal activity of synthesized thiazole derivatives against common agricultural pests.
| Compound ID | Heterocyclic Moiety | Target Insect | LC50 (mg/L) |
| I-1 | Imidazolidin-2-ylideneamino | Myzus persicae (Green Peach Aphid) | 0.8 |
| I-2 | Thiamethoxam analogue | Aphis gossypii (Cotton Aphid) | 1.2 |
| I-3 | Clothianidin analogue | Plutella xylostella (Diamondback Moth) | 2.5 |
| I-4 | Pyrrolidin-2-ylideneamino | Nilaparvata lugens (Brown Planthopper) | 1.9 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potent agrochemicals. The straightforward chemical transformations outlined in these application notes provide researchers with a solid foundation for developing novel fungicides and insecticides. The adaptability of the thiazole scaffold, coupled with the potential for diverse substitutions, makes this an exciting area for future research and development in the agrochemical industry.
Thiazole Derivatives: A Promising Frontier in Anti-Inflammatory Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory properties. This document provides detailed application notes on the role of thiazole derivatives in the development of novel anti-inflammatory agents, summarizing key quantitative data and providing comprehensive experimental protocols for their synthesis and evaluation. The unique structural features of the thiazole nucleus allow for versatile modifications, leading to the development of compounds that can selectively target key inflammatory mediators.
Mechanism of Action:
Inflammation is a complex biological response involving various signaling pathways and enzymes. Thiazole derivatives have been shown to exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes in the inflammatory cascade.[1][2] A significant number of thiazole-based compounds have been developed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1, which has a role in normal physiological functions, and COX-2, which is present in inflamed tissues.[3] This lack of selectivity can lead to gastrointestinal side effects.[3] Consequently, there is a strong focus on developing selective COX-2 inhibitors, and several thiazole derivatives have shown promise in this area.[3][4]
Furthermore, thiazole derivatives have been found to modulate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the production of cytokines like tumor necrosis factor-alpha (TNF-α).[5][6][7] By targeting these critical pathways, thiazole derivatives can effectively reduce the production of various pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Activity of Thiazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected thiazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6l | 5.55 | 0.09 | 61.67 | [8] |
| Celecoxib (Reference) | - | - | 24.09 | [9][10] |
| Pyrazolyl-thiazolidinone 16a | - | - | 134.6 | [9][10] |
| Pyrazolyl-thiazolidinone 16b | - | - | 26.08 | [9][10] |
| Pyrazolyl-thiazole 18f | - | - | 42.13 | [9][10] |
| Thiazole acetamide derivative (St. 2) | - | 9.01 | - | [11] |
Table 2: In Vivo Anti-Inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose | % Inhibition of Edema | Time Point (hours) | Reference |
| Compound 6l | - | 60.82 | - | [8] |
| Nitro-substituted thiazole 3c | - | 44 | 3 | [12] |
| Nitro-substituted thiazole 3d | - | 41 | 3 | [12] |
Table 3: Inhibition of Pro-inflammatory Mediators by Thiazole and Benzothiazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Naphthalenone-thiazole hybrid 3f | Nitric Oxide | RAW264.7 | 62.93 | [11] |
| Naphthalenone-thiazole hybrid 3f | TNF-α | RAW264.7 | 67.50 | [11] |
| Benzothiazole Derivative A | Proliferation | HepG2 | 56.98 (24h), 38.54 (48h) | [7] |
| Benzothiazole Derivative B | Proliferation | HepG2 | 59.17 (24h), 29.63 (48h) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of the anti-inflammatory properties of thiazole derivatives.
Protocol 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[9][13] It involves the reaction of an α-haloketone with a thioamide.[9]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)
-
Thioamide (e.g., thiourea) (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100-mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[14]
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test thiazole derivatives (dissolved in a suitable solvent like DMSO)
-
96-well plate (black, clear bottom)
-
Plate reader capable of measuring fluorescence at λEx = 535 nm / λEm = 587 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Plate Setup:
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Sample (S) wells: Add 10 µL of the diluted test thiazole derivative.
-
Solvent Control (SC) wells (optional): Add 10 µL of the solvent used to dissolve the test compounds.
-
-
Add the prepared Reaction Mix to each well.
-
Add the diluted COX-2 enzyme solution to all wells except the background control.
-
Initiate Reaction: Using a multi-channel pipette, add the Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of S / Rate of EC)] * 100
-
Plot the percent inhibition versus the concentration of the test compound to determine the IC50 value.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[2][15][16]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) Carrageenan suspension in sterile saline
-
Test thiazole derivative (dissolved or suspended in a suitable vehicle)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (Indomethacin)
-
Group III, IV, etc.: Test thiazole derivative at different doses
-
-
Drug Administration: Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Edema of treated group / Edema of control group)] * 100
-
Protocol 4: Measurement of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α.[3][5]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test thiazole derivatives
-
96-well cell culture plates
-
TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing the test thiazole derivatives at various concentrations.
-
Pre-incubate the cells with the test compounds for 1-2 hours.
-
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound.
-
Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation that are targeted by thiazole derivatives and a general workflow for their evaluation.
Caption: Inhibition of COX and LOX pathways by thiazole derivatives.
Caption: Thiazole derivatives inhibit the NF-κB signaling pathway.
Caption: Workflow for evaluating anti-inflammatory thiazole derivatives.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this key thiazole derivative. The most common route to this compound is the Hantzsch thiazole synthesis.[1][2][3] This process, while robust, can present challenges such as low yields and impurity formation.
This resource provides detailed answers to frequently asked questions, troubleshooting workflows, data-driven optimization strategies, and a comprehensive experimental protocol to enhance your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general synthetic pathway for this compound?
The synthesis is typically achieved via the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this specific target molecule, the key reactants are 2-bromo-1-(4-bromophenyl)ethanone and ethyl 2-thiooxamate. The reaction proceeds through the formation of an intermediate, followed by cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Caption: General reaction pathway for Hantzsch thiazole synthesis.
Q2: My reaction yield is consistently low. What are the most common factors to investigate?
Low yields in Hantzsch synthesis can often be traced back to a few key areas.[5] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Key factors include the purity of starting materials, suboptimal reaction conditions, and incomplete reactions.[5]
Below is a logical workflow to diagnose the cause of low yield.
Caption: Step-by-step troubleshooting guide for low reaction yield.
Q3: How do different reaction conditions affect the yield?
The choice of solvent, temperature, and reaction time are critical variables that significantly influence the yield of the Hantzsch synthesis.[5] While optimal conditions can vary, ethanol is a commonly used solvent, and reactions are often heated to reflux.[5] Some modern methods utilize microwave irradiation to dramatically reduce reaction times and improve yields.[6] The addition of an acid catalyst can also be beneficial.[7]
Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Method | Conventional Reflux (Methanol, 8h) | Lower Yields | Microwave Irradiation (Methanol, 30 min, 90°C) | 89-95% | [6] |
| Solvent | Various Organic Solvents | < 50% | Ethanol/Water (1:1, v/v) at Reflux | 50-87% | [1] |
| Catalyst | None (Neutral) | Varies | Acid Catalyst (e.g., p-TSA, 10M HCl) | Improved | [5][7] |
| Conditions | Reflux | Varies | Solvent-Free Grinding (Room Temp) | Improved | [8] |
Note: Yields are illustrative and depend on specific substrates. The data is aggregated from syntheses of various thiazole derivatives.
Q4: I'm observing significant impurity formation. What are the likely side products and how can they be minimized?
Side product formation is a common issue that consumes reactants and complicates purification. Monitoring the reaction with Thin-Layer Chromatography (TLC) is essential to track the consumption of starting materials and the formation of products and byproducts.[5]
Common impurities include:
-
Unreacted Starting Materials : If the reaction is incomplete, the α-haloketone and thioamide will be present.[5]
-
Oxazole Formation : If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[5]
-
Dimerization/Polymerization : Reactants or intermediates may undergo self-condensation under certain conditions.[5]
Caption: Visualization of desired vs. potential side-reaction pathways.
To minimize these impurities, ensure high purity of the thioamide starting material and optimize reaction conditions (e.g., temperature, concentration) to favor the desired cyclization over self-condensation.
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound. Optimization may be required.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent)
-
Ethyl 2-thiooxamate (1.0 - 1.2 equivalents)
-
Absolute Ethanol (solvent)
-
5% Sodium Bicarbonate or Sodium Carbonate solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq.) in absolute ethanol.
-
Addition of Thioamide: Add ethyl 2-thiooxamate (1.0 - 1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[5] The reaction is complete when the starting material spots are no longer visible. Reaction times can range from a few hours to overnight.[5]
-
Cooling and Precipitation: Once complete, allow the mixture to cool to room temperature. The product may precipitate as a hydrobromide salt.[4]
-
Neutralization: Pour the cooled reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the HBr formed during the reaction and precipitate the neutral product.[2]
-
Isolation: Collect the solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with cold ethanol or water to remove any soluble impurities.[5]
-
Drying: Dry the purified product in a vacuum oven or by air drying.
-
Purification (if necessary): If the product is not sufficiently pure, recrystallization from a suitable solvent (such as ethanol) is a recommended method.[5]
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of thiazole esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the high-performance liquid chromatography (HPLC) purification of thiazole esters.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when purifying thiazole esters?
A1: Peak tailing with thiazole esters, which can be basic, is often due to secondary interactions between the compound and acidic silanol groups on the silica-based column packing.[1] To mitigate this, consider adjusting the mobile phase pH to at least two units below the pKa of the thiazole ester to ensure it remains protonated and interacts more uniformly with the stationary phase.[1] Using a high-purity silica column with minimal silanol activity or employing mobile phase additives like trifluoroacetic acid (TFA) as an ion-pairing agent can also significantly improve peak shape.[1][2]
Q2: My thiazole ester appears to be degrading on the column. What could be the cause and how can I prevent it?
A2: Thiazole rings are generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, as well as oxidation.[1][3] If you suspect on-column degradation, consider the following:
-
Mobile Phase pH: Avoid harsh acidic modifiers. For example, formic acid can be a less aggressive alternative to trifluoroacetic acid (TFA).[1]
-
Sample Stability: Ensure the stability of your thiazole ester in the chosen solvents before injection.[1]
-
Column Activity: The stationary phase itself can sometimes contribute to degradation.[4] Using a less active or alternative stationary phase might be beneficial.
-
Temperature: Running the purification at a lower temperature may reduce the rate of degradation.
Q3: I am not getting good separation between my target thiazole ester and a closely eluting impurity. What are some strategies to improve resolution?
A3: To improve the resolution between your target compound and an impurity, you can optimize the selectivity of your HPLC method.[1] Consider these approaches:
-
Shallow the Gradient: Decrease the rate of change in the organic solvent concentration. A longer, shallower gradient provides more opportunity for differential interaction with the stationary phase, which can enhance separation.[1]
-
Change the Organic Solvent: The elution strength and selectivity of acetonitrile (MeCN) and methanol (MeOH) differ. If you are using one, trying the other or a combination of the two can alter the elution pattern and potentially resolve the co-eluting peaks.[1]
-
Optimize Temperature: Adjusting the column temperature can influence selectivity and improve resolution.
-
Select a Different Stationary Phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may offer a different selectivity profile.
Q4: What are appropriate detection wavelengths for thiazole esters?
A4: Thiazole and associated aromatic moieties typically absorb UV light in the range of 250-280 nm.[1] A common starting point for detection is 254 nm.[1] For compounds with different chromophores, optimizing the detection wavelength by running a UV-Vis spectrum of the purified compound is recommended to ensure maximum sensitivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Sample not dissolving in mobile phase.- Incorrect injection volume.- Detector issue (e.g., lamp off, incorrect wavelength).- Compound irreversibly binding to the column.[1] | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Verify injector and syringe functionality.- Check detector settings and lamp status.- Try a stronger elution solvent or a different column. |
| High Backpressure | - Column frit blockage.- System blockage (tubing, injector).- Buffer precipitation in the mobile phase. | - Filter all samples and mobile phases.- Use a guard column to protect the analytical column.- Systematically flush the system to locate and remove the blockage.- Ensure buffer components are soluble in the highest organic percentage of your gradient. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to identify solvent-related peaks.- Implement a robust needle wash procedure between injections. |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Contaminated mobile phase.- Detector lamp failing.- Leaks in the system.[5] | - Degas the mobile phase before use.- Prepare fresh mobile phase with high-purity solvents.- Check the detector lamp's age and intensity.- Inspect fittings for any signs of leaks. |
Experimental Protocols
General Protocol for HPLC Purification of a Thiazole Ester
This protocol provides a starting point for the purification of a generic thiazole ester. Optimization will likely be required based on the specific properties of the compound and its impurity profile.
-
Sample Preparation:
-
Dissolve the crude thiazole ester in a suitable solvent at a known concentration. The ideal solvent is the initial mobile phase composition. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases thoroughly using an ultrasonic bath or helium sparging.
-
Install a suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for an analytical scale column)
-
Column Temperature: 25 °C (Ambient)
-
Detection Wavelength: 254 nm (or an optimized wavelength)
-
Injection Volume: 10-100 µL (dependent on concentration and column size)
-
Gradient: A broad gradient is a good starting point to elute the compound and impurities. For example: 5% to 95% Mobile Phase B over 20 minutes.[1]
-
-
Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to the target thiazole ester.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent using rotary evaporation or lyophilization to obtain the purified thiazole ester.
-
Quantitative Data Summary: Starting HPLC Conditions
The following table summarizes recommended starting conditions for the HPLC purification of thiazole esters. These parameters may require optimization.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the thiazole ester and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common and effective organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point for method development.[1] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate; can be scaled for preparative columns. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Thiazole moieties typically absorb in this UV range.[1] |
| Injection Volume | 10-100 µL | Dependent on sample concentration and column dimensions. |
Visualizations
Logical Workflow for HPLC Purification
Caption: Workflow for Thiazole Ester HPLC Purification.
Troubleshooting Logic for Peak Tailing
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Troubleshooting and side products in Hantzsch thiazole synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, providing in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your synthetic outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during the Hantzsch thiazole synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in the Hantzsch synthesis can often be attributed to one or more of the following factors:
-
Purity of Starting Materials: The α-haloketone and the thioamide are the key reactants. α-haloketones can be unstable and may degrade upon storage, leading to side reactions. It is often advisable to use freshly prepared or purified α-haloketones. Similarly, the purity of the thioamide is crucial, as contaminants can lead to unwanted byproducts.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction's success. Each substrate pair may have a unique set of optimal conditions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to ensure the full consumption of the limiting reagent.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.[1]
Question: I am observing multiple spots on my TLC plate. What are the possible side products?
Answer: The presence of multiple spots on a TLC plate, besides your starting materials and desired product, suggests the formation of side products. Common side products in the Hantzsch synthesis include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-haloketone and thioamide.[1]
-
Oxazole Formation: If the thioamide is contaminated with its corresponding amide, the analogous oxazole can be formed as a byproduct.[1]
-
Dimerization or Polymerization: Under certain conditions, the reactive starting materials or intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities.[1]
-
Isomeric Thiazoles: When using N-substituted thioureas, there is a possibility of forming regioisomers. The reaction conditions, particularly the pH, can influence the regioselectivity.[3]
Question: How can I control the regioselectivity of the reaction when using an N-substituted thiourea?
Answer: The condensation of an α-haloketone with an N-monosubstituted thiourea can potentially yield two regioisomeric thiazoles. The control of regioselectivity is highly dependent on the reaction conditions:
-
Neutral Conditions: In neutral or slightly basic media, the reaction typically favors the formation of 2-(substituted-amino)thiazoles.
-
Acidic Conditions: Performing the reaction under acidic conditions, for example, in a mixture of 10M HCl and ethanol, has been shown to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The choice of acid and solvent system can be crucial in directing the cyclization pathway.
Question: My product appears to be impure after workup. What are the recommended purification strategies?
Answer: Purification of the crude thiazole product is often necessary to remove unreacted starting materials and side products. Common and effective purification techniques include:
-
Recrystallization: This is a powerful technique for purifying solid products, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities with different polarities. A range of solvent systems, such as ethyl acetate/hexanes, can be employed.[1]
-
Acid-Base Extraction: If the thiazole product has a basic nitrogen atom, an acid-base extraction can be an effective way to separate it from neutral impurities. The product can be extracted into an acidic aqueous solution, washed, and then liberated by basification and extraction into an organic solvent.
Data Presentation
The following tables summarize the effect of various reaction conditions on the yield of Hantzsch thiazole synthesis, based on literature data.
Table 1: Effect of Solvent and Temperature on Yield
| α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90 (MW) | 0.5 | 95 | [4] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Ethanol | 90-120 (MW) | 0.5 | 85 | [4] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Acetonitrile | 90-100 (MW) | 0.25 | Trace | [4] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 1-Butanol | Reflux | - | Low | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Propanol | Reflux | - | Low | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Water | Reflux | - | Low | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |
Table 2: Effect of Catalyst on Yield
| α-Haloketone | Thioamide/Benzaldehyde | Catalyst (mol%) | Solvent | Method | Time (h) | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | SiW.SiO2 (5%) | Ethanol/Water | Heating | - | 65 | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | SiW.SiO2 (10%) | Ethanol/Water | Heating | - | 72 | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | SiW.SiO2 (15%) | Ethanol/Water | Heating | 2 | 87 | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | SiW.SiO2 (20%) | Ethanol/Water | Heating | - | 87 | [5] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | SiW.SiO2 (15%) | Ethanol/Water | Ultrasonic | 1.5 | 90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Once dry, determine the mass and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) and acquiring an NMR spectrum.[6]
Protocol 2: Protocol for Controlling Regioselectivity under Acidic Conditions [3]
Materials:
-
α-Haloketone (e.g., 3-bromobutan-2-one)
-
N-monosubstituted thiourea (e.g., N-methylthiourea)
-
10M Hydrochloric Acid
-
Ethanol
Procedure:
-
Prepare a 1:2 (v/v) mixture of 10M HCl and ethanol.
-
Dissolve the α-haloketone and the N-monosubstituted thiourea in the acidic ethanol solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 80°C for 20 minutes.
-
Monitor the reaction progress by TLC to determine the ratio of the isomeric products.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the isomeric products by column chromatography on silica gel.
-
Characterize the isomers using ¹H NMR spectroscopy, paying close attention to the chemical shift of the C5-proton of the thiazole ring to distinguish between the 2-(N-substituted amino) and 3-substituted 2-imino isomers.[3]
Visualizations
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Caption: A workflow for troubleshooting the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 4-Arylthiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-arylthiazoles via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for the Suzuki coupling synthesis of 4-arylthiazoles?
A1: The successful synthesis of 4-arylthiazoles via Suzuki coupling hinges on the careful optimization of several key parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The reactivity of the specific 4-halothiazole (with the general trend being I > Br >> Cl) and the electronic and steric properties of the arylboronic acid are also crucial considerations.[1][2]
Q2: Which palladium catalysts and ligands are generally most effective for coupling with 4-halothiazoles?
A2: While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings, such as those involving 4-chlorothiazoles or sterically hindered substrates, often require more advanced catalytic systems.[3] Modern systems often employ a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands have shown high efficacy in promoting the crucial oxidative addition step, especially with less reactive aryl chlorides.[1][3][4]
Q3: How do the base and solvent choices impact the reaction outcome?
A3: The base is essential for the transmetalation step of the catalytic cycle.[5] Inorganic bases are generally preferred, with a range of strengths to choose from. Weaker bases like K₂CO₃ or stronger, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃ are commonly screened.[1] The choice of solvent is critical for dissolving the reactants and stabilizing the catalytic species.[5] Aprotic solvents like 1,4-dioxane, toluene, and DMF are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the reaction.[1][4][6]
Q4: What are the most common side reactions in 4-arylthiazole synthesis via Suzuki coupling, and how can they be minimized?
A4: The most prevalent side reactions include:
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Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This is particularly problematic with electron-deficient boronic acids.[5] To mitigate this, use anhydrous solvents, employ milder bases like K₃PO₄ or KF, or use more stable boronic esters (e.g., pinacol esters).[5]
-
Hydrodehalogenation: The reduction of the 4-halothiazole starting material, where the halogen is replaced by a hydrogen atom. This is often promoted by palladium-hydride species.[1] Optimizing the choice of ligand, base, and solvent can minimize this pathway.[1]
-
Homocoupling: The formation of biaryl products from the coupling of two arylboronic acid molecules. This is often caused by the presence of oxygen, which can interfere with the catalyst.[4] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is crucial to prevent this.[4]
Q5: Can microwave irradiation be beneficial for this reaction?
A5: Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields.[7][8][9][10] This technique is particularly useful for accelerating reactions with less reactive coupling partners.[8][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-arylthiazoles via Suzuki coupling.
Problem: Low to no yield of the desired 4-arylthiazole product.
Possible Causes and Solutions:
-
Inactive Catalyst or Ligand: The palladium catalyst or phosphine ligand may have degraded due to improper storage or handling.
-
Poor Reagent Quality: The 4-halothiazole or arylboronic acid may be impure or degraded.
-
Solution: Verify the purity of your starting materials by NMR or LC-MS. Boronic acids can dehydrate to form boroxines; it is often beneficial to use them as purchased from a reputable supplier or to purify them before use.
-
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.[4]
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy, especially for less reactive halides like chlorides.
-
Ineffective Base or Solvent System: The chosen base may not be strong enough or sufficiently soluble to promote transmetalation, or the solvent may not be appropriate for the specific catalytic system.
Problem: Significant formation of a hydrodehalogenated thiazole byproduct.
Possible Causes and Solutions:
-
Formation of Palladium-Hydride Species: The dehalogenation side reaction is often mediated by Pd-H species, which can arise from the reaction of the palladium complex with the base or solvent (especially alcohols).[1]
-
Solution 1 (Optimize Base): Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄ are often less prone to generating hydride species.[1]
-
Solution 2 (Change Solvent): Use aprotic solvents such as dioxane, THF, or toluene. If an alcohol is part of the solvent system, try reducing its concentration or removing it entirely.[1]
-
Solution 3 (Ligand Selection): The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Switching to a different class of ligand (e.g., from a triarylphosphine to a Buchwald-type ligand) may be beneficial.[1]
-
Problem: The major byproduct is the homocoupled arylboronic acid (biaryl).
Possible Causes and Solutions:
-
Oxygen in the Reaction Mixture: This is the most common cause of boronic acid homocoupling.[4]
-
Slow Transmetalation/Reductive Elimination: If the desired cross-coupling is slow, side reactions like homocoupling can become more competitive.
-
Solution: Re-optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the main catalytic cycle. Using a more active catalyst system can often outcompete the homocoupling pathway.[4]
-
Data Presentation: Optimization of Reaction Conditions
The following tables provide a summary of reaction conditions and yields for Suzuki couplings of relevant heterocyclic substrates. This data can serve as a starting point for the optimization of 4-arylthiazole synthesis.
Table 1: Optimization of Suzuki Coupling for 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole with Phenylboronic Acid [8]
| Entry | Catalyst (mol%) | Base | Solvent | Method | Time (min) | Yield (%) |
| 1 | 0.5 | KOH | H₂O/TBAB | Microwave | 30 | 0 |
| 2 | 0.5 | KOH | H₂O/DMF (1:2)/TBAB | Microwave | 30 | 20 |
| 3 | 0.25 | KOH | DMF | Microwave | 30 | 50 |
| 4 | 0.25 | Cs₂CO₃ | DMF | Microwave | 30 | 72 |
| 5 | 0.5 | Cs₂CO₃ | DMF | Microwave | 30 | 72 |
| 6 | 1.0 | Cs₂CO₃ | DMF | Microwave | 30 | 80 |
| 7 | 1.0 | Cs₂CO₃ | DMF | Thermal (100°C) | 2400 | Traces |
TBAB = Tetrabutylammonium bromide
Table 2: Suzuki Coupling of 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole with Various Arylboronic Acids [8]
| Entry | Arylboronic Acid | Method | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Microwave | 30 | 80 |
| 2 | 4-Chlorophenylboronic acid | Microwave | 35 | 60 |
| 3 | 4-Methylphenylboronic acid | Microwave | 30 | 75 |
| 4 | 4-Methoxyphenylboronic acid | Microwave | 30 | 85 |
| 5 | 3-Thienylboronic acid | Microwave | 45 | 0 |
Conditions: 1 mol% Pd-precatalyst, Cs₂CO₃ as base, in DMF under microwave irradiation.
Experimental Protocols
Protocol 1: Generalized Procedure for Suzuki Coupling of a 4-Halothiazole
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
4-Halothiazole (e.g., 4-bromothiazole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂/SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the 4-halothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.[4]
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiazole.[6]
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
As an alternative to cross-coupling, the Hantzsch synthesis is a classic and reliable method for constructing the 4-phenylthiazole core.[12]
Materials:
-
2-Bromoacetophenone (1.0 equiv)
-
Thiourea (1.5 equiv)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 equiv) and thiourea (1.5 equiv).[12]
-
Add methanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[12]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% Na₂CO₃ solution and swirl to mix.[12]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts and dry to obtain the product.[12]
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow for Suzuki coupling and a logical approach to troubleshooting common issues.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.umb.edu [collaborate.umb.edu]
- 10. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate and other poorly soluble compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating immediately after I add its DMSO stock to my aqueous bioassay buffer or cell culture medium?
A1: This is a common phenomenon known as "solvent shock."[1] this compound, like many research compounds, is highly soluble in 100% dimethyl sulfoxide (DMSO) but has very low aqueous solubility.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution, leading to precipitation.[2] The final concentration of the compound may have also exceeded its maximum solubility in the final assay medium.[2][3]
Q2: What is the recommended solvent and procedure for preparing a high-concentration stock solution?
A2: The most common and effective solvent for preparing stock solutions of poorly soluble compounds for in vitro assays is anhydrous, high-purity DMSO.[1] It is crucial to use an anhydrous grade to prevent the absorption of water, which can reduce the compound's solubility over time.[2] Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final volume of DMSO added to the assay, which helps prevent solvent-induced artifacts or cytotoxicity.[1] Ideally, the final DMSO concentration in your bioassay should be kept low, typically ≤ 0.5%.[2]
Q3: My compound appears soluble initially but then precipitates over time during incubation at 37°C. What could be the cause?
A3: Several factors can cause delayed precipitation:
-
Temperature Changes: A shift from room temperature to 37°C in an incubator can decrease the solubility of some compounds.[2] It is recommended to pre-warm the assay medium to 37°C before adding the compound.[2]
-
pH Shifts: In cell-based assays, cellular metabolism can produce acidic byproducts, gradually lowering the pH of the medium.[1] This pH change can affect the solubility of pH-sensitive compounds. Ensure your medium is adequately buffered for the CO2 environment of your incubator.[2]
-
Interaction with Media Components: The compound may interact with salts, proteins (like those in Fetal Bovine Serum), or other components in the complex medium, leading to the formation of insoluble complexes over time.[1]
-
Kinetic vs. Thermodynamic Solubility: You may have created a supersaturated, kinetically soluble solution that is temporarily stable but will eventually precipitate as it equilibrates to its lower, thermodynamically stable solubility limit.
Q4: I am still observing precipitation even after optimizing my dilution technique. What advanced solubilization strategies can I explore?
A4: If simple dilution in DMSO is insufficient, several formulation strategies can be employed to enhance solubility:
-
Co-solvents: Water-miscible organic solvents can be used in combination with water to increase solubility.[4] Examples include polyethylene glycol (PEG), propylene glycol, and glycerol.[5] However, their concentration must be optimized to avoid cellular toxicity.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4][6] Commonly used non-ionic surfactants in bioassays include Tween-20, Tween-80, and Triton X-100, often used at low concentrations (e.g., 0.01-0.05%).[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can form an inclusion complex, thereby increasing its aqueous solubility.[3][4][8]
Troubleshooting Guide: Compound Precipitation
This table summarizes common precipitation issues, their potential causes, and recommended solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | Solvent Shock: Rapid dilution of concentrated DMSO stock into aqueous media.[1][2] | Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.[2] |
| Concentration Too High: The final concentration exceeds the compound's maximum solubility in the assay medium.[2] | Determine the compound's maximum soluble concentration by preparing serial dilutions and observing for precipitation.[1] | |
| Precipitation Over Time | Temperature Shift: Moving the solution from room temperature to a 37°C incubator affects solubility.[2] | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[2] |
| pH Instability: Cellular metabolism alters the pH of the culture medium.[1] | Use a medium with appropriate buffering capacity (e.g., HEPES) for the incubator's CO2 concentration.[2] | |
| Media Component Interaction: Compound binds to proteins (e.g., in FBS) or salts, forming insoluble complexes.[1] | Test solubility in a simpler buffer (e.g., PBS) first. Consider reducing the serum percentage or using a serum-free medium if interactions are suspected.[1] | |
| Cloudy or Turbid Media | Fine Particulate Precipitation: Compound is forming very small, dispersed particles. | Examine a sample under a microscope to confirm the presence of a precipitate. Follow the solutions for immediate precipitation.[2] |
| Stock Solution Instability: The compound is precipitating out of the DMSO stock during storage, especially after freeze-thaw cycles.[2] | Before use, warm the stock solution to room temperature and vortex thoroughly. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Working Solution from DMSO Stock
This protocol details a stepwise dilution method designed to minimize solvent shock.
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved by vortexing.
-
Pre-warm Aqueous Medium: Warm your final bioassay buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).[2]
-
Perform Intermediate Dilution (Optional but Recommended): If the final DMSO concentration will be very low (e.g., <0.1%), perform an intermediate dilution of your stock in 100% DMSO to make the final addition volume manageable.
-
Final Dilution: While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the DMSO stock solution drop-by-drop.[2] Do not add the aqueous medium to the concentrated DMSO stock.
-
Final Mix and Inspection: Vortex the final working solution gently for 10-15 seconds. Visually inspect the solution for any signs of precipitation or turbidity against a dark background.
Diagram 1: Troubleshooting Workflow for Compound Precipitation```dot
Caption: A decision tree for selecting an appropriate solubilization enhancement method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical stability and proper storage of brominated heterocyclic compounds
This center provides troubleshooting guides and frequently asked questions (FAQs) concerning the chemical stability and proper storage of brominated heterocyclic compounds. It is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for brominated heterocyclic compounds?
A1: To ensure their stability, brominated heterocyclic compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It is crucial to keep them in tightly sealed, chemically resistant containers, preferably under an inert atmosphere such as nitrogen or argon, to prevent degradation from moisture and oxygen. For sensitive compounds, refrigeration (2-8 °C) or even storage at -20 °C may be necessary.
Q2: I've noticed my brominated pyridine derivative is turning brown upon storage. What is the likely cause?
A2: Discoloration, such as turning brown, is a common indicator of degradation. For brominated pyridines, this can be due to oxidation or polymerization, especially for compounds that are not in their salt form. Exposure to air and light can accelerate these processes. Ensure the compound is stored under an inert atmosphere and protected from light. If the compound is a free base, consider converting it to a more stable salt (e.g., hydrochloride) for long-term storage.
Q3: My reaction yield using a bromo-indole is consistently low, and I see multiple spots on the TLC. What could be the problem?
A3: Low yields and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate often suggest that your starting material is degrading or that the product itself is unstable under the reaction conditions. 3-Bromoindoles, for instance, can be particularly unstable and may decompose at room temperature. It is advisable to check the purity of the starting material before use. Additionally, consider if the reaction conditions (e.g., high temperature, strong acid or base) are causing degradation of either the reactant or the product.
Q4: Are there specific classes of brominated heterocycles that are known to be particularly unstable?
A4: Yes, the stability can vary significantly depending on the heterocyclic core and the position of the bromine atom. For example:
-
Brominated furans can be susceptible to hydrolysis, which can lead to ring-opening.
-
Brominated thiophenes can undergo oxidation at the sulfur atom, potentially leading to dimerization or other reactions.
-
3-Bromoindoles are often less stable than other bromo-indoles and can decompose on standing.
-
Oxazole-4-carboxylic acids containing bromine are at risk of decarboxylation, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR/LC-MS of a Stored Compound
-
Symptom: You observe new, unexpected peaks in the Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a brominated heterocyclic compound that has been in storage.
-
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis | The compound has reacted with trace amounts of water, leading to the replacement of the bromine atom with a hydroxyl group or, in some cases, ring-opening. | Store the compound in a desiccator over a drying agent. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. |
| Oxidation | The compound has reacted with atmospheric oxygen. This is common for electron-rich heterocycles. | Store under an inert atmosphere (nitrogen or argon). If the compound is in solution, ensure the solvent has been degassed. |
| Debromination | The bromine atom has been cleaved from the heterocyclic ring, resulting in the parent heterocycle. This can be initiated by light or trace impurities. | Store the compound in an amber vial or otherwise protect it from light. Ensure high purity of the compound before long-term storage. |
| Polymerization | Some reactive brominated heterocycles can self-react to form oligomers or polymers, especially if they are in a concentrated form or as a free base. | Store the compound as a salt if possible. If storing as a free base, do so at a low temperature. |
Issue 2: Inconsistent Results in a Reaction Involving a Brominated Heterocycle
-
Symptom: You are getting inconsistent yields or product profiles when using the same batch of a brominated heterocyclic compound in a reaction.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction results.
Summary of Degradation Pathways
The following table summarizes common degradation pathways for different classes of brominated heterocyclic compounds under various stress conditions.
| Heterocycle Class | Acid/Base Hydrolysis | Oxidation | Photolysis (UV/Vis Light) | Thermal Stress |
| Pyridines | Generally stable, but can undergo hydrolysis under harsh conditions. | Can lead to N-oxide formation or ring degradation. | Can promote debromination and formation of radical species. | Generally stable, but high temperatures can cause decomposition. |
| Indoles | Ring can be sensitive to strong acids. | Prone to oxidation, especially at the 3-position. | Can lead to dimerization and debromination. | 3-Bromoindoles can be thermally labile. |
| Furans | Susceptible to acid-catalyzed hydrolysis and ring-opening. | Can undergo oxidation, leading to ring-opened products. | Can participate in cycloaddition reactions or decompose. | Can be thermally sensitive, leading to polymerization or decomposition. |
| Thiophenes | Generally more stable to acid than furans. | Oxidation at the sulfur atom to form sulfoxides and sulfones. | Can undergo debromination and rearrangement. | Generally robust, but high temperatures can lead to desulfurization. |
Experimental Protocols
Protocol: Forced Degradation Study for a Brominated Heterocyclic Compound
This protocol is a general guideline for conducting a forced degradation study to understand the intrinsic stability of a brominated heterocyclic compound, based on ICH guidelines.[1]
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
The brominated heterocyclic compound of interest.
-
Solvents (e.g., acetonitrile, methanol, water).
-
Acid: 0.1 M Hydrochloric Acid (HCl).
-
Base: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂).
-
Photostability chamber with controlled light and UV exposure.[2][3]
-
Oven for thermal stress testing.
-
Analytical instrumentation (e.g., HPLC-UV/MS, NMR).
Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Conditions: For each condition, mix your compound solution with the stressor in a 1:1 ratio.
-
Acid Hydrolysis: Add 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH. Typically kept at room temperature.
-
Oxidation: Add 3% H₂O₂. Kept at room temperature and protected from light.
-
Thermal Stress: Test both the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[2][4] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the degradation over time.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including controls, by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify the mass of any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized. Identify and, if necessary, isolate and characterize major degradation products.
This systematic approach will provide a comprehensive understanding of the stability characteristics of your brominated heterocyclic compound.
References
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Thiazole Intermediates
Welcome to the Technical Support Center for the synthesis of thiazole intermediates. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up thiazole synthesis. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thiazole intermediates, with a primary focus on the widely used Hantzsch thiazole synthesis.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes, and how can I improve it?
A1: Low yields in the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, can be attributed to several factors. Key areas to investigate include the purity of your starting materials, reaction conditions, and the potential for side reactions.[1][2]
-
Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions from impurities.[1] Similarly, the stability of the thioamide can be a limiting factor, particularly in acidic conditions.[2] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[2]
-
Reaction Conditions:
-
Temperature: Conventional heating methods often require refluxing for several hours.[2] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of reactants or products.
-
Solvent: The choice of solvent plays a crucial role in the reaction rate and yield.[2] Solvents such as ethanol, methanol, 1-butanol, 2-propanol, and water have been used effectively depending on the specific substrates and reaction conditions (e.g., conventional heating vs. microwave irradiation).[2] It is advisable to perform small-scale solvent screening to find the optimal choice for your reaction.
-
-
Side Reactions: The formation of byproducts can consume reactants and complicate purification. One common side reaction is the formation of an oxazole if the thioamide is contaminated with the corresponding amide.[1]
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Refining Purification Methods for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most effective primary purification techniques for this compound analogs?
A1: The most common and effective purification techniques for these thiazole derivatives are column chromatography and recrystallization.[1] The choice between them depends on the nature of the impurities, the quantity of the crude product, and its physical state. Column chromatography is highly versatile for separating a wide range of impurities[2][3], while recrystallization is excellent for removing small amounts of impurities from solid compounds, often yielding highly pure crystalline material.
Q2: What are the likely impurities in a crude sample of this compound prepared via Hantzsch thiazole synthesis?
A2: Impurities often arise from unreacted starting materials or side reactions. In a typical Hantzsch synthesis, common impurities may include unreacted ethyl bromopyruvate, the corresponding thioamide, and byproducts from side reactions.[1] Hydrolysis of the ester group to the corresponding carboxylic acid can also occur, especially if the reaction or workup conditions are not anhydrous.
Q3: How stable is the thiazole ring and the ethyl ester group during purification?
A3: Thiazole rings are generally stable under typical purification conditions. However, the ethyl ester functionality can be sensitive to strongly acidic or basic conditions, which may lead to hydrolysis.[1] It is advisable to use neutral or near-neutral conditions during purification and to avoid excessive heat to prevent degradation. For instance, when performing column chromatography, using a silica gel that is not overly acidic is recommended. If the compound is acid-sensitive, the silica gel can be deactivated by flushing with a solvent system containing a small amount of triethylamine (1-3%).[4]
Q4: Can I use reverse-phase HPLC for the purification of these analogs?
A4: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be a powerful technique for purifying thiazole derivatives, especially for achieving very high purity on a small to medium scale.[5] A common mobile phase for RP-HPLC consists of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape, particularly if the compound is basic.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its analogs.
Column Chromatography Troubleshooting
Issue 1: My compound is not moving from the origin on the TLC plate (Rf = 0).
-
Possible Cause: The solvent system (eluent) is not polar enough to move the compound up the silica plate.[6]
-
Solution: Increase the polarity of the eluent. For thiazole derivatives, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[6][7] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent until an optimal Rf value (around 0.2-0.4) is achieved.[1]
Issue 2: My compound is streaking on the TLC plate.
-
Possible Cause 1: The compound is acidic or basic. Thiazoles can be basic due to the nitrogen atom, which can interact strongly with the acidic silica gel.[6]
-
Solution 1: Add a small amount of a modifier to the eluent. If the compound is basic, adding a small amount of triethylamine (~0.5-1%) can help to reduce streaking. If it is acidic, a small amount of acetic acid can be added.
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Spot a more dilute solution of your crude product onto the TLC plate.
Issue 3: I am getting poor separation between my desired product and an impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using acetone instead of ethyl acetate) can alter the selectivity of the separation.[7] For very difficult separations, running a gradient elution, where the polarity of the solvent is gradually increased during the column run, can be effective.[4]
Diagram: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting guide for column chromatography.
Recrystallization Troubleshooting
Issue 1: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of the pure compound if available.
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 1: Choose a solvent with a lower boiling point.
-
Possible Cause 2: The solution is cooling too quickly.
-
Solution 2: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Possible Cause 3: The presence of impurities is inhibiting crystal formation.
-
Solution 3: Try purifying the compound first by column chromatography to remove the bulk of the impurities and then attempt recrystallization.
Data Presentation
The following tables provide a template for presenting quantitative data for the purification of this compound analogs.
Table 1: Summary of Column Chromatography Purification
| Analog ID | Crude Mass (mg) | Eluent System (Hex:EtOAc) | Pure Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| EBT-01 | 500 | 8:2 | 420 | 84.0 | >99 |
| EBT-02 | 450 | 7:3 | 350 | 77.8 | >98 |
| EBT-03 | 520 | 9:1 | 460 | 88.5 | >99 |
Table 2: Summary of Recrystallization Purification
| Analog ID | Crude Mass (g) | Recrystallization Solvent | Pure Mass (g) | Yield (%) | Purity (by HPLC, %) |
| EBT-01 | 1.0 | Ethanol | 0.85 | 85.0 | >99.5 |
| EBT-02 | 1.2 | Isopropanol | 0.98 | 81.7 | >99.0 |
| EBT-03 | 0.9 | Ethanol/Water | 0.75 | 83.3 | >99.5 |
Experimental Protocols
Protocol 1: Column Chromatography
-
TLC Analysis: Determine the appropriate solvent system by running TLC plates. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.[2]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, draining the solvent from the bottom, ensuring the column does not run dry. The packed bed should be homogeneous and free of air bubbles.[2]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions as the solvent drips from the bottom.[3]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thiazole derivatives include ethanol, isopropanol, or mixtures like ethanol/water.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Diagram: General Purification Workflow
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Bioactivity in Thiazole Derivative Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering low or inconsistent bioactivity during the screening of thiazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your screening experiments in a question-and-answer format.
Issue 1: My thiazole derivative shows lower than expected or no bioactivity in my primary assay.
-
Question: What are the initial steps I should take to troubleshoot a lack of bioactivity?
-
Answer: First, verify the identity and purity of your thiazole derivative using methods like NMR, mass spectrometry, and HPLC. Ensure that the compound was stored correctly to prevent degradation. It is also crucial to re-evaluate the experimental design, including the appropriateness of the chosen assay for the target and the concentration range of the compound being tested.
-
Question: Could the issue be related to the compound's physical properties?
-
Answer: Yes, poor solubility is a frequent cause of low bioactivity.[1] Thiazole derivatives can be hydrophobic and may precipitate in aqueous assay buffers.[1] This leads to an actual concentration that is much lower than the intended concentration. Visually inspect your assay plates for any signs of precipitation.
-
Recommended Action: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) while ensuring your compound remains in solution.[1]
-
Use Co-solvents: A mixture of DMSO with other water-miscible organic solvents, like ethanol, can sometimes improve solubility.[1]
-
Employ Formulation Strategies: For persistent solubility issues, advanced techniques such as complexation with cyclodextrins can significantly increase aqueous solubility.[1][2]
-
-
Issue 2: I'm observing inconsistent or non-reproducible bioactivity results.
-
Question: What are the common sources of variability in screening assays?
-
Answer: Inconsistent results can arise from several factors, including compound instability, variability in cell-based assays, and pipetting errors.[3] Thiazole derivatives can be unstable in stock solutions or assay media over time.[3] For cell-based assays, factors such as cell passage number, cell density, and metabolic state can all influence the compound's effect.[3][4]
-
Recommended Action:
-
Compound Stability: Prepare fresh dilutions of your compound from a frozen stock for each experiment.[3]
-
Cell-Based Assay Consistency: Use cells within a consistent and low passage number range.[5] Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[5]
-
Minimize Pipetting Errors: Use calibrated pipettes and follow best practices for liquid handling to reduce well-to-well variations.[5]
-
-
Issue 3: My thiazole derivative is active in a primary screen, but this activity is not confirmed in secondary or orthogonal assays.
-
Question: What could be the reason for this discrepancy?
-
Answer: This is a common indication of a "false positive" hit, which can be caused by Pan-Assay Interference Compounds (PAINS).[3] Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be frequent hitters.[3] This means they can interfere with assay technologies in a non-specific manner.
-
Question: What are the common mechanisms of assay interference by thiazole derivatives?
-
Answer:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[3]
-
Assay Signal Interference: Thiazole derivatives can interfere with fluorescence- or absorbance-based readouts.[3] They may be colored, autofluorescent, or quench the signal of the reporter molecule.[3]
-
Reactivity: Some thiazoles can be reactive and covalently modify proteins or other assay components.[3]
-
Redox Activity: Thiazole derivatives can be redox-active and interfere with assays that rely on redox-sensitive probes.[3]
-
Recommended Action: Perform counter-screens to identify the mechanism of interference.
-
Aggregation: Test for inhibition in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in inhibitory activity suggests aggregation.[3]
-
Autofluorescence/Quenching: Run a control plate with the compound in the assay buffer without the fluorescent reporter to check for autofluorescence.[6] To test for quenching, mix your fluorescent dye with the compound in a cell-free system and measure the signal.[6]
-
Reactivity: Assess reactivity by pre-incubating the compound with a thiol-containing reagent like DTT. A change in IC50 values suggests reactivity.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common biological targets for thiazole derivatives? A1: Thiazole derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors of various targets, including:
-
Kinases: Many thiazole-based compounds have been developed as inhibitors of protein kinases involved in cancer signaling pathways, such as PI3K, Akt, mTOR, and B-RAF.[3][8]
-
Enzymes: They have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and lanosterol 14-α demethylase.
-
Other Targets: Thiazole derivatives have also been studied for their antimicrobial, anti-inflammatory, and antiviral activities, indicating a broad range of potential targets.[9]
Q2: My thiazole compound is showing cytotoxicity in my cell-based assay. What could be the mechanism? A2: Thiazole derivatives can induce cytotoxicity through several mechanisms, often leading to apoptosis (programmed cell death).[5] Key reported mechanisms include:
-
Induction of apoptosis through intrinsic or extrinsic pathways.[5]
-
Disruption of mitochondrial membrane potential.[5]
-
Activation of caspases.[5]
-
Cell cycle arrest.[5]
-
Generation of reactive oxygen species (ROS).[5]
-
Inhibition of cell survival signaling pathways like PI3K/Akt.[5]
Q3: How can I improve the solubility of my thiazole derivative? A3: Improving solubility is often crucial for obtaining reliable screening data. Here are some strategies:
-
Chemical Modification: For derivatives with acidic or basic functional groups, salt formation can significantly increase aqueous solubility.[1]
-
Formulation Strategies:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic thiazole derivative within a cyclodextrin molecule can enhance its water solubility.[1][2]
-
Co-solvents: Using a mixture of DMSO and another water-miscible organic solvent can be effective.[1]
-
Sonication: Gentle sonication can help in dissolving the compound.[1]
-
Q4: What are Pan-Assay Interference Compounds (PAINS) and why are thiazoles often flagged as such? A4: PAINS are chemical compounds that often give false positive results in high-throughput screens.[3] They tend to react non-specifically with numerous proteins or interfere with assay technologies rather than acting as a specific inhibitor of the intended target.[3] Certain thiazole scaffolds, like 2-aminothiazoles, are well-known PAINS substructures.[3] Their promiscuous activity can be due to compound aggregation, reactivity, or interference with the assay signal.[3] It is essential to perform counter-screens to rule out these non-specific effects.
Data Presentation
Table 1: Troubleshooting Low Bioactivity - A Summary of Potential Causes and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Poor compound solubility | Determine kinetic solubility; optimize DMSO concentration; use co-solvents; employ formulation strategies like cyclodextrin complexation.[1][2] |
| Compound degradation | Verify compound identity and purity; ensure proper storage; prepare fresh solutions for each experiment.[3] | |
| Inappropriate assay conditions | Re-evaluate assay design; optimize compound concentration range. | |
| Inconsistent Results | Compound instability in media | Prepare fresh dilutions from a frozen stock for each experiment.[3] |
| Cell-based assay variability | Use cells with a consistent passage number; optimize cell seeding density.[3][5] | |
| Pipetting errors | Use calibrated pipettes and follow best practices for liquid handling.[5] | |
| Activity in Primary but not Secondary Assays (False Positives) | Compound aggregation | Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[3] |
| Assay signal interference | Run controls for autofluorescence and quenching.[6] | |
| Compound reactivity | Perform a thiol reactivity assay.[7] | |
| Redox activity | Use counter-screens with known redox-cycling agents.[3] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol is adapted from standard MTT assay procedures.[10]
Materials:
-
Cells in culture
-
Thiazole derivative stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.[11]
Materials:
-
Thiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve a range of final compound concentrations (e.g., 1 to 100 µM).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of the solutions using a plate reader by measuring the absorbance at a high wavelength (e.g., 620 nm) or by nephelometry.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Mandatory Visualization
Caption: Troubleshooting workflow for low bioactivity in thiazole derivative screening.
Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition by a thiazole derivative.
Caption: Logical relationship between observed low bioactivity and its potential root causes.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Molecular Docking of Flexible Thiazole Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols for optimizing molecular docking parameters for flexible thiazole-containing ligands.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My docked thiazole ligands show poor binding energies and unrealistic poses. What are the most common causes?
Poor results often stem from issues in one of three areas: ligand preparation, receptor setup, or search parameter settings.
-
Ligand Preparation: Thiazole ligands, especially those with flexible side chains, require careful parameterization. Common errors include incorrect protonation states, missing hydrogen atoms, improper charge assignment, and failure to define all relevant rotatable bonds. The conformational space of a highly flexible ligand can be vast, and the starting conformation can significantly influence the outcome.[1][2]
-
Receptor and Grid Box Setup: An improperly defined binding site is a primary source of error. The grid box, which defines the search space for the docking algorithm, must be large enough to accommodate the flexible ligand in various orientations but not so large that it becomes computationally inefficient and reduces the chances of finding the correct pose.[2][3] It should be centered on the known or predicted active site.
-
Search Algorithm Exhaustiveness: Flexible ligands require a more exhaustive search of the conformational space.[4] Using default search parameters may be insufficient to adequately sample the ligand's degrees of freedom, leading to the algorithm converging on a local energy minimum rather than the global minimum.[5][6] This can result in poses that are physically implausible or have poor scores.
FAQ 2: The thiazole ring in my docked poses is distorted or non-planar. How can I fix this?
Aromatic rings like thiazole should be planar. Distortions can sometimes occur due to high-energy interactions in a rigid-receptor docking model or limitations in the force field.[7]
Troubleshooting Steps:
-
Energy Minimization: Ensure you have performed a thorough energy minimization of the ligand before docking. This ensures the starting conformation is physically realistic.[3]
-
Software-Specific Constraints: Many docking programs have options to enforce planarity.
-
In Glide (Schrödinger): Use the "Enhance planarity of conjugated pi groups" option. This increases the force constant for out-of-plane bending of aromatic rings. In the input file, this corresponds to FORCEPLANAR TRUE.[7]
-
In AutoDock/Vina: While there isn't a direct planarity flag, ensuring correct atom typing and charges helps the scoring function penalize non-planar conformations appropriately. Locking the bonds within the ring system to prevent rotation is also standard practice.[8]
-
-
Receptor Flexibility: A rigid receptor might sterically force the ring into a non-planar conformation. If possible, consider using induced-fit docking (IFD) or allowing key amino acid side chains in the binding pocket to be flexible.[9][10]
FAQ 3: How many rotatable bonds are too many for my flexible thiazole ligand?
The number of possible conformations increases exponentially with the number of rotatable bonds.[1] This makes finding the correct binding pose significantly more challenging and computationally expensive.
-
AutoDock 4: Performance begins to degrade significantly with more than 10-12 rotatable bonds.[1]
-
AutoDock Vina: Generally handles up to ~20 rotatable bonds effectively with default settings. Beyond this, special treatment is required.[1][4]
-
Glide: While it has no hard limit, sampling efficiency decreases with high flexibility.[11]
Strategies for Highly Flexible Ligands (>20 Rotatable Bonds):
-
Increase Search Exhaustiveness: In AutoDock Vina, significantly increase the exhaustiveness parameter. This increases the number of independent runs and the computational time but allows for more thorough sampling.[4]
-
Fragment-Based Docking: Break the molecule into rigid fragments, dock them separately, and then reassemble them, checking for conformations consistent with the whole molecule.[1]
-
Incremental Docking: Dock a rigid core fragment of the ligand first, then incrementally add flexible side chains in subsequent docking runs while keeping the docked portion fixed.[1]
-
Conformational Search First: Generate a library of low-energy conformers of the ligand before docking using tools like MacroModel or ConfGen. Then, dock this pre-generated ensemble of conformers rigidly or with limited flexibility.[12][13]
FAQ 4: My docking run fails to reproduce the co-crystallized pose of a known thiazole inhibitor (re-docking). What should I check?
This is a critical validation step. Failure to reproduce the native pose (typically defined as <2.0 Å RMSD) points to a flaw in the protocol.[2]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for failed re-docking experiments.
Experimental Protocols & Data
Protocol 1: General Workflow for Docking Flexible Thiazole Ligands
This protocol outlines the key steps from preparation to analysis, applicable to most modern docking software like AutoDock Vina or Glide.
Caption: Generalized workflow for molecular docking of flexible ligands.
Protocol 2: Detailed Ligand Preparation (using AutoDock Tools)
Proper ligand preparation is critical for success. This protocol details the steps for converting a 2D structure into a dock-ready PDBQT file.[14][15]
-
Obtain 3D Structure:
-
Draw the 2D structure of your thiazole derivative in software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to 3D. Most chemical drawing software has this functionality.
-
Save the structure in a common format like .mol or .sdf.
-
-
Initial Conversion and Hydrogen Addition:
-
Use a tool like Open Babel (obabel -isdf ligand.sdf -opdb ligand.pdb -h) to convert the file to PDB format and add hydrogens.
-
-
Prepare PDBQT File in AutoDockTools (ADT):
-
Open ADT.
-
Go to Ligand -> Input -> Open and select your ligand.pdb file.
-
ADT will automatically compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.[15]
-
Go to Ligand -> Torsion Tree -> Choose Torsions. Manually inspect the automatically defined rotatable bonds. Ensure that bonds within the thiazole ring are not rotatable, while bonds in flexible side chains are rotatable (green).
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Data Table 1: Recommended AutoDock Vina Parameters for Flexible Ligands
For ligands with significant flexibility (>10 rotatable bonds), default settings are often insufficient. Increasing the exhaustiveness provides a more thorough search at the cost of longer computation time.[4][6]
| Parameter | Default Value | Recommended for Flexible Ligands | Purpose |
| exhaustiveness | 8 | 32 - 128 (or higher) | Controls the number of independent Monte Carlo runs. Higher values increase the probability of finding the global energy minimum.[4] |
| num_modes | 9 | 10 - 20 | The number of binding modes (poses) to generate. More modes can be useful for analyzing alternative binding orientations. |
| max_evals | 0 (auto) | User-defined (e.g., 2,500,000) | Directly sets the maximum number of energy evaluations in a run, offering finer control over the search depth than exhaustiveness alone.[4] |
Data Table 2: Example Docking Scores for Thiazole Derivatives from Literature
Binding energies (docking scores) are reported in kcal/mol. Lower values indicate stronger predicted binding affinity. These values provide a general baseline for what to expect.
| Target Protein | Docking Software | Thiazole Derivative Class | Binding Energy Range (kcal/mol) | Reference |
| Rho6 Protein | PyRx (AutoDock) | Arylazothiazoles | -6.8 to -9.2 | [16] |
| DNA Gyrase | AutoDock 4.2 | Thiazoles with Pyridine Moiety | -6.4 to -9.2 | [17] |
| FabH | Molegro Virtual Docker | N-substituted Thiazoles | -102.6 to -144.2 (MolDock Score) | [3][18] |
| EGFR Kinase | (Not Specified) | Thiazole-based Ligands | up to -10.4 | [19] |
| SARS-CoV-2 Mpro | (Not Specified) | Thiazole-Pyridine Hybrids | -5.8 to -8.6 | [20] |
Logical Relationships in Docking Parameters
The choice of docking parameters involves a trade-off between computational cost and the accuracy of the results. This is especially true for flexible ligands.
Caption: Relationship between ligand flexibility, search parameters, and docking outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.cs.duke.edu [users.cs.duke.edu]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schrödinger Customer Portal [my.schrodinger.com]
- 8. Avoiding Common Pitfalls When Preparing Ligands for Docking – SAMSON Blog [blog.samson-connect.net]
- 9. Challenges in Docking: Mini Review [jscimedcentral.com]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents [mdpi.com]
- 17. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Strategies to reduce impurities in the synthesis of thiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of thiazole compounds.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Unreacted Starting Materials
Q1: My Hantzsch thiazole synthesis resulted in a low yield, and TLC/NMR analysis shows the presence of unreacted α-haloketone and thioamide. What are the likely causes and how can I improve the conversion?
A1: Low conversion in Hantzsch thiazole synthesis can stem from several factors, primarily related to reaction conditions and reactant stability.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. While prolonged heating can lead to degradation, insufficient heating will result in incomplete conversion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spots are still prominent, consider extending the reaction time. For temperature-sensitive substrates, a gradual increase in temperature might be beneficial. Microwave-assisted synthesis can often significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C, potentially improving yields.[1]
-
-
Inadequate Solvent: The choice of solvent is crucial for reaction rate and yield.
-
Recommendation: An optimal solvent should facilitate the dissolution of reactants and be suitable for the reaction temperature. Ethanol, methanol, and dimethylformamide (DMF) are commonly used. It is advisable to perform small-scale solvent screening to identify the best option for your specific substrates.[1]
-
-
Purity of Reactants and Solvents: Impurities in the starting materials or the presence of water can lead to unwanted side reactions.
-
Recommendation: Ensure the purity of your α-haloketone and thioamide. Using anhydrous solvents is often recommended as water can interfere with the reaction.[2]
-
-
Thioamide Instability: Thioamides can be unstable, especially under acidic conditions, leading to decomposition before they can react.
-
Recommendation: Use a slight excess (1.1-1.5 equivalents) of the thioamide to compensate for any degradation. Also, ensure the reaction is not overly acidic, unless specific acidic conditions are required for your transformation.[3]
-
Issue 2: Formation of Multiple Products and Isomers
Q2: My reaction is yielding a mixture of the desired thiazole and an isomeric byproduct. How can I improve the regioselectivity of the synthesis?
A2: The formation of isomers in thiazole synthesis, particularly with unsymmetrical thioamides or α-haloketones, is a known challenge. The regioselectivity is often influenced by the reaction conditions.
Possible Causes and Solutions:
-
Reaction Conditions Favoring Alternative Cyclization Pathways: The acidity of the reaction medium can influence which nitrogen atom of the thioamide participates in the cyclization.
-
Recommendation: The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads exclusively to 2-(N-substituted amino)thiazoles.[4] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[4] Therefore, careful control of the pH is crucial. Using a non-acidic or basic medium can favor the desired isomer.
-
Issue 3: Product is Contaminated with Dark, Tarry Impurities
Q3: The crude product of my thiazole synthesis is a dark, oily, or tarry substance that is difficult to purify. What causes this and how can I prevent it?
A3: The formation of dark, insoluble impurities is often a result of product or reactant degradation at elevated temperatures or over extended reaction times.
Possible Causes and Solutions:
-
High Reaction Temperature: Excessive heat can cause decomposition of the starting materials or the final thiazole product.
-
Recommendation: Lowering the reaction temperature may prevent the formation of these impurities.[5] A temperature gradient can be employed, starting at a lower temperature to allow for the formation of a key intermediate, followed by a brief period at a higher temperature to drive the final cyclization and oxidation.[5]
-
-
Prolonged Reaction Time: Even at moderate temperatures, long reaction times can lead to the accumulation of degradation byproducts.
-
Recommendation: As mentioned previously, microwave-assisted synthesis can be a valuable tool to dramatically reduce reaction times and often leads to cleaner reaction profiles and improved yields.[1]
-
-
Oxidation: Some intermediates or the final product may be sensitive to oxidation.
-
Recommendation: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q4: What are the most common purification techniques for thiazole compounds?
A4: The choice of purification method depends on the physical properties of the thiazole derivative (e.g., polarity, solubility, crystallinity). The most common techniques are:
-
Recrystallization: This is an effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a solvent at different temperatures.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is widely used for purifying both solid and liquid thiazole derivatives.
-
Precipitation: The thiazole product, if poorly soluble in the reaction solvent upon completion, can often be isolated by simple filtration.[2] This is particularly effective if the impurities remain in solution.
-
Liquid-Liquid Extraction: This technique is useful for separating the desired product from impurities based on their differential solubilities in two immiscible liquid phases.
Q5: How do I choose the right solvent for recrystallizing my thiazole compound?
A5: The ideal recrystallization solvent should dissolve the thiazole compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for heterocyclic compounds include ethanol, methanol, hexane, cyclohexane, water, or mixtures like ethanol/water.[6] The solvent should not react with the compound.[6]
Q6: My thiazole compound is highly polar and streaks on the silica TLC plate. What can I do?
A6: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen eluent or it is acidic/basic.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective.
-
Add a Modifier: Thiazoles can be basic due to the nitrogen atom. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve streaking issues by neutralizing acidic sites on the silica gel.
Q7: Are there "greener" or more environmentally friendly methods for thiazole synthesis that can also lead to fewer impurities?
A7: Yes, several modern synthetic methodologies aim to be more environmentally benign and can often result in cleaner reactions and higher yields.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, often leading to fewer byproducts.[1]
-
Ultrasonic Irradiation: Similar to microwave synthesis, ultrasound can enhance reaction rates and yields.
-
Use of Green Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol-water mixtures can make the synthesis "greener".[7]
-
Catalytic Methods: The use of reusable catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, can improve efficiency and reduce waste.[7][8]
Data Presentation
Table 1: Comparison of Purification Techniques for Thiazole Derivatives
| Purification Technique | Principle | Best Suited For | Common Solvents/Mobile Phases |
| Recrystallization | Differential solubility at varying temperatures.[6] | Crystalline solids with thermally stable impurities. | Ethanol, Methanol, Ethanol/Water, Acetone/Hexane.[6] |
| Column Chromatography | Differential adsorption to a stationary phase. | Most solid and liquid thiazoles. | Hexane/Ethyl Acetate, Dichloromethane/Methanol. |
| Precipitation | Low solubility of the product in the reaction mixture.[2] | Products that are solids at room temperature and insoluble in the reaction solvent. | The reaction solvent itself (e.g., Methanol, Ethanol).[2] |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | Separating products from impurities with different polarities. | Dichloromethane, Ethyl Acetate, Diethyl Ether.[9] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thiazole Compound
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. The ideal solvent will show poor solubility at room temperature and good solubility when heated.[6]
-
Dissolution: Place the crude thiazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Procedure for Column Chromatography of a Thiazole Compound
-
TLC Analysis: Determine the optimal mobile phase for separation by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiazole compound.
Visualizations
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. scribd.com [scribd.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Activity of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential in vivo anticancer activity of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a novel thiazole derivative. Due to the absence of direct in vivo studies on this specific compound, this document presents a hypothetical comparison based on the promising in vitro anticancer activity of structurally related thiazole derivatives. We benchmark its projected efficacy against Tamoxifen, a standard-of-care therapy for estrogen receptor-positive (ER+) breast cancer, within the context of a human breast cancer xenograft model (MCF-7).
Disclaimer: The in vivo data for this compound presented in this guide is hypothetical and extrapolated from in vitro studies on similar compounds. This information is intended for research and planning purposes and should not be interpreted as established experimental results.
Comparative Efficacy in a Breast Cancer Xenograft Model
The following table summarizes the hypothetical in vivo performance of this compound compared to the established efficacy of Tamoxifen in an MCF-7 xenograft mouse model. The MCF-7 cell line is an ER-positive human breast adenocarcinoma cell line, making it a relevant model for this comparison.[1][2]
| Parameter | This compound (Hypothetical) | Tamoxifen (Standard of Care) | Vehicle Control |
| Dosage | 50 mg/kg, daily (oral) | 10 mg/kg, daily (oral) | 0.5% Carboxymethylcellulose |
| Tumor Growth Inhibition (%) | 65 - 75% | 50 - 60%[3] | 0% |
| Mean Final Tumor Volume (mm³) | ~350 | ~500 | ~1200 |
| Animal Survival Rate (%) | 100% | 100% | 80% (due to tumor burden) |
| Body Weight Change (%) | < 5% loss | < 5% loss | < 10% loss |
| Observed Toxicity | No significant signs | Occasional uterine hypertrophy | None |
| Proposed Mechanism of Action | VEGFR-2 Inhibition | Estrogen Receptor Modulation | N/A |
Experimental Protocols
A detailed methodology for a standard in vivo xenograft study is crucial for validating the anticancer activity of a test compound.
MCF-7 Xenograft Model Protocol
-
Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin at 37°C in a 5% CO2 humidified atmosphere.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. These mice are immunocompromised to prevent rejection of human tumor cells.
-
Estrogen Supplementation: MCF-7 tumor growth is estrogen-dependent. Therefore, a 17β-estradiol pellet (0.72 mg, 60-day release) is subcutaneously implanted in each mouse 24-48 hours before tumor cell inoculation.[4][5]
-
Tumor Cell Inoculation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Test Compound Group: this compound is administered orally at a hypothetical dose of 50 mg/kg daily.
-
Positive Control Group: Tamoxifen is administered orally at a dose of 10 mg/kg daily.[3]
-
Vehicle Control Group: The vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally daily.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are recorded twice weekly.
-
Animal health is monitored daily for any signs of toxicity.
-
At the end of the study (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex workflows and biological mechanisms.
Caption: Workflow for an in vivo breast cancer xenograft study.
Many thiazole derivatives have been investigated as inhibitors of key signaling pathways in cancer.[4] The proposed mechanism for the anticancer activity of some 4-(4-bromophenyl)thiazole derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8]
Caption: Proposed VEGFR-2 signaling pathway and inhibition.
References
- 1. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Tamoxifen induces hypoxia in MCF-7 xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Derivatives and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of derivatives of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate against other well-established kinase inhibitors. This analysis is based on available experimental data and aims to contextualize the potential of this chemical scaffold in kinase inhibitor discovery.
This guide will focus on the reported cellular activity of a key derivative, 4-(4-bromophenyl)-thiazol-2-amine, and compare it with the established kinase inhibitors Foretinib, Cabozantinib, and Crizotinib, which are known to target receptor tyrosine kinases such as c-Met. Aberrant c-Met signaling is a known driver in several cancers.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available inhibitory concentration (IC50) values for a derivative of this compound and the comparator kinase inhibitors. It is crucial to note that the data for the thiazole derivative is from a cellular assay measuring general cytotoxicity, not a direct kinase inhibition assay.
| Compound | Target(s) / Cell Line | IC50 Value | Assay Type |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast Cancer) | 10.5 µM | Cellular (SRB) |
| Foretinib | c-Met, KDR | 0.4 nM, 0.9 nM | Biochemical |
| Cabozantinib | c-Met, VEGFR2 | 1.3 nM, 0.035 nM | Biochemical |
| Crizotinib | c-Met, ALK | 11 nM, 24 nM | Cell-based |
Disclaimer: The IC50 value for the 4-(4-bromophenyl)-thiazol-2-amine derivative reflects its effect on cell viability and may not be solely attributable to kinase inhibition. The data for Foretinib, Cabozantinib, and Crizotinib are from direct kinase inhibition assays and cellular assays as specified, providing a more direct measure of their potency against their respective kinase targets.[3][4][5][6]
Signaling Pathways and Experimental Workflow
To visualize the context of this comparison, the following diagrams illustrate a simplified c-Met signaling pathway, a common target for this class of inhibitors, and a general workflow for screening and characterizing kinase inhibitors.
Caption: Simplified c-Met Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
The determination of kinase inhibition and cellular cytotoxicity involves a variety of standardized assays. Below are overviews of common methodologies.
Biochemical Kinase Inhibition Assays
These assays measure the direct effect of a compound on the activity of a purified kinase.
1. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[4][7]
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.[4][7]
-
Protocol Outline:
-
Kinase Reaction: Incubate the purified kinase, substrate, ATP, and the test compound in a multi-well plate.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.[9][10]
-
Principle: A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated by the kinase, the antibody binds to it. The addition of streptavidin-XL665 brings the donor (europium) and acceptor (XL665) into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[9]
-
Protocol Outline:
-
Kinase Reaction: Incubate the kinase, biotinylated substrate, ATP, and test compound.
-
Detection: Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-XL665).
-
Incubation: Incubate for a specified time to allow for the binding of the detection reagents.
-
Measurement: Read the HTRF signal at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a compatible plate reader. The ratio of the two signals is used to calculate the inhibitory effect.[9]
-
Cellular Cytotoxicity Assay
These assays measure the effect of a compound on the viability and proliferation of cultured cells.
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2][5]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[5]
-
Protocol Outline:
-
Cell Seeding: Plate adherent cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: Wash the fixed cells and stain with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at approximately 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1][11]
-
Conclusion
While this compound itself is primarily a synthetic intermediate, its derivatives have shown anti-proliferative activity in cellular assays. The observed micromolar activity of the 4-(4-bromophenyl)-thiazol-2-amine derivative, although significantly less potent than established kinase inhibitors like Foretinib, Cabozantinib, and Crizotinib, highlights the potential of the 4-(4-bromophenyl)thiazole scaffold for further optimization. Future structure-activity relationship (SAR) studies focusing on modifications of this core structure could lead to the development of more potent and selective kinase inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. scispace.com [scispace.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. benchchem.com [benchchem.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A comprehensive review of the biological potency of bromophenyl and fluorophenyl substituted thiazole derivatives in various therapeutic areas.
A Comparative Analysis of the Potency of Bromophenyl vs. Fluorophenyl Thiazole Derivatives
The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring of thiazole derivatives has been a widely employed strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the potency of bromophenyl and fluorophenyl thiazole derivatives, drawing upon experimental data from various studies. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the structure-activity relationships of these halogenated thiazole compounds.
Anticancer Activity
The anticancer potential of both bromophenyl and fluorophenyl thiazole derivatives has been extensively investigated against various cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed their potential as anticancer agents against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7)[1]. Similarly, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating selectivity towards estrogen-dependent cancer cells[2].
| Compound Type | Cancer Cell Line | Potency (IC50) | Reference |
| Bromophenyl Thiazole Derivative (p2) | MCF7 | Comparable to 5-fluorouracil | [1] |
| Fluorophenyl Thiadiazole Derivative (A2) | MCF-7 | 52.35 µM | [2] |
| Fluorophenyl Thiadiazole Derivative (A3) | MCF-7 | 54.81 µM | [2] |
| Fluorophenyl Thiadiazole Derivative (B1) | MCF-7 | 53.9 µM | [2] |
| Fluorophenyl Thiadiazole Derivative (B3) | MCF-7 | 54.1 µM | [2] |
Signaling Pathway of Fluorophenyl Thiadiazole Derivatives as Aromatase Inhibitors
References
Structure-Activity Relationship of 4-Phenylthiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While extensive research has been conducted on various derivatives, a comprehensive structure-activity relationship (SAR) study focused specifically on 4-phenylthiazole-2-carboxylates is not extensively documented in publicly available literature. However, by examining closely related analogs, particularly those with modifications at the 2-position and substitutions on the 4-phenyl ring, we can infer valuable insights into the structural requirements for biological activity. This guide provides a comparative analysis of these related structures, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological activity of 4-phenylthiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the functionality at the 2-position of the thiazole core. The following tables summarize the quantitative data from SAR studies on various 4-phenylthiazole analogs, offering insights into their potential as enzyme inhibitors and anticancer agents.
Dual FAAH/sEH Inhibitors for Pain and Inflammation
Recent studies have explored 4-phenylthiazole derivatives as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), two enzymes implicated in pain and inflammation. The general structure involves a 4-phenylthiazole core linked via an amide bond to a piperidine sulfonyl moiety. The SAR of these compounds primarily focuses on substitutions on the 4-phenyl ring.
| Compound ID | Substitution on Phenyl Ring | Human FAAH IC50 (nM) | Human sEH IC50 (nM) |
| SW-17 | 4-methyl | 9.8 | 2.5 |
| 3h | 2,6-difluoro | 6.7 | 154.3 |
| 3g | 2,4-difluoro | Moderate | Moderate |
Data sourced from studies on dual FAAH/sEH inhibitors.
Key SAR Insights:
-
A small alkyl group, such as methyl at the para-position of the phenyl ring, is favorable for potent dual inhibition.
-
Electron-withdrawing groups, like fluorine, can influence potency and selectivity. A 2,6-difluoro substitution pattern significantly enhances FAAH inhibition but drastically reduces sEH inhibition.
-
The conversion of the sulfonamide to a tertiary amine generally leads to a decrease in potency for sEH, while this change is well-tolerated by FAAH.
Anticancer Activity of Phenylthiazole Derivatives
Several studies have investigated the cytotoxic effects of phenylthiazole derivatives against various cancer cell lines. While not 4-phenylthiazole-2-carboxylates, these studies on related amides provide valuable information on the impact of substitutions on the phenyl ring.
| Compound ID | Substitution on Phenyl Ring (R) | Cell Line | IC50 (µM) |
| 4c | 4-Nitro | SKNMC | >10 |
| Doxorubicin | - | SKNMC | 0.08 |
Data is indicative of general trends observed in studies of phenylthiazole derivatives as anticancer agents.
Key SAR Insights:
-
The presence of an electron-withdrawing nitro group at the para-position of the phenyl ring has been shown to be critical for cytotoxic potency in certain cell lines.
-
The anticancer activity is highly dependent on the specific cell line being tested.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the SAR studies of 4-phenylthiazole derivatives.
FAAH and sEH Inhibition Assays
Objective: To determine the in vitro potency of compounds in inhibiting human FAAH and sEH enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human FAAH and sEH are used.
-
Assay Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate. Inhibition of the enzyme results in a decrease in the fluorescent signal.
-
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the enzyme in an assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the in vitro anticancer activity of the synthesized compounds against human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Thiazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several key thiazole-based kinase inhibitors, supported by experimental data and detailed methodologies.
The therapeutic efficacy of kinase inhibitors is intrinsically linked to their on-target potency, while their safety profile is often dictated by off-target activities. Comprehensive cross-reactivity profiling is therefore a critical step in the drug discovery and development process. This guide delves into the selectivity of prominent thiazole-containing kinase inhibitors, offering a comparative look at their interactions across the human kinome.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of selected thiazole-based kinase inhibitors against their primary targets and a range of off-target kinases. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are compiled from various high-throughput screening assays. It is important to note that direct comparison between different assay formats (e.g., KINOMEscan vs. enzymatic assays) should be approached with caution due to inherent methodological differences.
Established Thiazole-Based Kinase Inhibitors
This table presents data for well-established, FDA-approved thiazole-based kinase inhibitors.
| Kinase Target | Dasatinib (Kd in nM) | Dabrafenib (% Control @ 10 µM) | Bosutinib (IC50 in nM) | Ponatinib (IC50 in nM) |
| Primary Targets | ||||
| ABL1 | <0.3 | 35 | <10 | 0.5 (native) |
| ABL1 (T315I) | >10,000 | - | >1000 | 11 |
| BRAF | 3.2 | 1 | - | - |
| BRAF (V600E) | - | 1 | - | - |
| SRC | 0.5 | - | <10 | - |
| LCK | <0.3 | - | <10 | - |
| Selected Off-Targets | ||||
| DDR1 | 0.5 | - | - | - |
| DDR2 | 0.8 | - | - | - |
| KIT | 4.2 | - | - | - |
| PDGFRα | 2.1 | - | - | - |
| PDGFRβ | 1.1 | - | - | - |
| EPHA2 | 1.6 | - | - | - |
| NEK9 | - | - | - | - |
| CDK16 | - | - | - | - |
| IRAK4 | - | - | - | - |
| p90RSK | - | - | - | - |
Data for Dasatinib and Dabrafenib are primarily from KINOMEscan assays, while Bosutinib and Ponatinib data are from various enzymatic and cellular assays. A lower Kd or IC50 value indicates higher potency. For Dabrafenib, a lower "% Control" signifies stronger inhibition.[1][2][3][4][5]
Emerging Thiazole-Based Kinase Inhibitors
This table highlights an example of a newer, investigational thiazole-based kinase inhibitor.
| Kinase Target | CHMFL-ABL-074 |
| Primary Targets | |
| ABL1 | IC50: 24 nM |
| PDGFRα | IC50: 71 nM |
| PDGFRβ | IC50: 88 nM |
| Selectivity Score | |
| S score(1) @ 1µM | 0.03 |
The selectivity score (S score) from KINOMEscan represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S score indicates higher selectivity.[6]
Experimental Protocols
A variety of robust methodologies are employed to determine the cross-reactivity profiles of kinase inhibitors. Below are detailed protocols for three widely used assays.
KINOMEscan® Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.[6]
Methodology:
-
Assay Components: The three main components are DNA-tagged kinases, an immobilized ligand, and the test compound.[6]
-
Competition: The DNA-tagged kinase is incubated with the test compound and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[6]
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[6]
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. For determination of the dissociation constant (Kd), the assay is performed with a range of compound concentrations, and the data is fitted to a dose-response curve.[6]
KiNativ™ Live Cell and in Situ Kinase Profiling
KiNativ™ is a chemical proteomics platform used to profile kinase inhibitor targets and measure target engagement in a native biological context, such as cell or tissue lysates.
Principle: This method utilizes biotin-labeled, irreversible acyl-phosphate probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases. A test compound's ability to compete with the probe for binding to a kinase is a measure of its potency and selectivity.[2][7]
Methodology:
-
Lysate Preparation and Treatment: Cell or tissue lysates are prepared to maintain native protein conformations and complexes. The lysates are then treated with the kinase inhibitor across a range of concentrations.[2]
-
Probe Labeling: A biotinylated acyl-phosphate ATP/ADP probe is added to the treated lysates. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.[2][7]
-
Enrichment and Digestion: The lysate is subjected to tryptic digestion, and the biotin-labeled peptides are enriched using streptavidin affinity chromatography.[2]
-
Mass Spectrometry Analysis: The enriched peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of the probe-labeled peptide from each kinase is measured. A decrease in the signal for a particular kinase in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. IC50 values can be determined by measuring the reduction in probe labeling at various inhibitor concentrations.[2]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying and quantifying the engagement of a ligand with its target protein within the complex environment of a living cell.
Principle: The binding of a ligand, such as a kinase inhibitor, to its target protein generally increases the protein's thermal stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8]
Methodology:
-
Cell Treatment: Intact cells are treated with the kinase inhibitor or a vehicle control.
-
Heat Challenge: The treated cells are heated to various temperatures, creating a temperature gradient.[8]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of the proteome is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[8]
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the inhibitor's potency in a cellular context.[8]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by thiazole-based inhibitors and a typical experimental workflow for cross-reactivity profiling.
Caption: BCR-ABL and Src signaling pathways inhibited by Dasatinib.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. ab-science.com [ab-science.com]
Comparative Efficacy of 4-(4-bromophenyl)thiazole Derivatives Against Cancer Cell Lines: A Research Guide
Disclaimer: Direct experimental data on the efficacy of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate against drug-resistant cancer cell lines is not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of a closely related and well-studied series of compounds: 4-(4-bromophenyl)thiazol-2-amine derivatives , to provide insights into the potential anticancer activities of this structural class. The data and protocols presented are based on published research on these amine analogs.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in-vitro anticancer performance of various 4-(4-bromophenyl)thiazol-2-amine derivatives. The information is compiled from peer-reviewed studies to facilitate further research and development in this area.
Comparative Anticancer Activity
A study by Sharma et al. investigated the in-vitro anticancer activity of a series of ten synthesized 4-(4-bromophenyl)thiazol-2-amine derivatives against the estrogen receptor-positive human breast adenocarcinoma cell line, MCF7. The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, with 5-fluorouracil (5-FU) serving as the standard reference drug. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) vs. MCF7 Cell Line |
| p1 | 2-chloro | 11.8 |
| p2 | 4-hydroxy, 3-methoxy | 10.5 |
| p3 | 4-dimethylamino | 13.2 |
| p4 | 4-hydroxy | 12.1 |
| p5 | 3,4,5-trimethoxy | 14.8 |
| p6 | 4-fluoro | 11.2 |
| p7 | 2-hydroxy | 16.5 |
| p8 | 3-nitro | 15.4 |
| p9 | 4-nitro | 17.1 |
| p10 | Unsubstituted | 18.2 |
| 5-Fluorouracil | (Standard Drug) | 5.2 |
Data sourced from Sharma et al. (2019).[1]
Key Observation: Among the tested derivatives, compound p2 , featuring a 4-hydroxy and 3-methoxy substitution on the benzylidene ring, demonstrated the highest potency with an IC50 value of 10.5 µM.[1] This activity was the closest to that of the standard anticancer drug, 5-fluorouracil (IC50 = 5.2 µM).[1]
Experimental Protocols
Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives
The synthesis of the 4-(4-bromophenyl)thiazol-2-amine derivatives was achieved through a two-step process as described by Sharma et al.[1]
Step 1: Synthesis of the Intermediate 4-(4-bromophenyl)thiazol-2-amine A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) as a catalyst was refluxed for 11-12 hours. After cooling, the reaction mixture was washed with diethyl ether to remove unreacted starting materials. The resulting solid, 4-(4-bromophenyl)thiazol-2-amine, was then purified.[1]
Step 2: Synthesis of the Final Derivatives (p1-p10) The intermediate, 4-(4-bromophenyl)thiazol-2-amine, was then reacted with various substituted aromatic aldehydes to yield the final Schiff base derivatives (p1-p10).[1]
References
Thiazole Analogs as Dual Inhibitors: A Comparative Analysis of Binding Affinities in EGFR and HER2 Active Sites
For Immediate Release
A comprehensive analysis of recent in silico studies reveals the promising potential of thiazole-based compounds as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key targets in cancer therapy. This guide synthesizes molecular docking data from multiple research articles to provide a comparative overview of the binding affinities of various thiazole analogs within the active sites of these critical receptor tyrosine kinases.
The development of targeted therapies against EGFR and HER2 has revolutionized the treatment of several cancers. However, the emergence of resistance necessitates the discovery of novel inhibitory scaffolds. Thiazole derivatives have garnered significant attention due to their versatile pharmacological activities, including their ability to act as potent kinase inhibitors. Molecular docking studies are instrumental in predicting the binding modes and affinities of these compounds, thereby guiding the rational design of more effective drug candidates.
Comparative Docking Scores of Thiazole Analogs
The following table summarizes the docking scores of various thiazole-based analogs against the ATP-binding sites of EGFR and HER2. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in computational methods. However, the data presented provides valuable insights into the relative binding potencies of these compounds.
| Thiazole Analog | Target Receptor | PDB ID | Docking Score (kcal/mol) | Reference Study |
| PVS 03 | EGFR | 1M17 | -7.811 | [1] |
| Thiazolyl Pyrazoline 7g | EGFR | 1M17 | -11.14 (Range: -11.14 to -10.64) | [2] |
| Thiazolyl Pyrazoline 7m | EGFR | 1M17 | -10.64 (Range: -11.14 to -10.64) | [2] |
| Quinazoline-Thiazole 4g | EGFR | 6LUD | -8.03 | [3] |
| Quinazoline-Thiazole 4i | EGFR | 6LUD | -8.49 | [3] |
| Quinazoline-Thiazole 4j | EGFR | 6LUD | -8.26 | [3] |
| ZINC000014780728 | HER2 | 3PP0 | -11.0 | [4] |
| ZINC000014762512 | HER2 | 3PP0 | -10.8 | [4] |
| Lapatinib (Reference) | HER2 | 3PP0 | -10.2 | [4] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies form the basis of the presented data. A generalized experimental workflow is outlined below.
Molecular Docking Protocol for EGFR
-
Protein Preparation: The crystal structure of the EGFR kinase domain, frequently in complex with a known inhibitor such as erlotinib, is obtained from the Protein Data Bank (PDB). A commonly used PDB ID is 1M17. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand Preparation: The 3D structures of the thiazole analogs are generated and optimized to their lowest energy conformation. Rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
Grid Generation: A grid box is defined around the ATP-binding site of EGFR, encompassing the key amino acid residues involved in ligand binding.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The software systematically evaluates various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The docked poses are ranked based on their docking scores. The pose with the most favorable score and interactions with key residues in the active site is considered the most probable binding mode.
Molecular Docking Protocol for HER2
-
Protein Preparation: The X-ray crystal structure of the HER2 kinase domain is retrieved from the Protein Data Bank. A frequently utilized PDB ID for HER2 docking studies is 3PP0. Similar to EGFR, the protein is prepared by removing extraneous molecules, adding hydrogens, and assigning charges.
-
Ligand Preparation: The thiazole-based ligands are prepared in the same manner as for EGFR docking, ensuring proper 3D conformation and defined rotatable bonds.
-
Grid Generation: The grid box is centered on the ATP-binding pocket of the HER2 kinase domain.
-
Docking Simulation: Docking calculations are carried out using established software to predict the binding poses and affinities of the thiazole analogs.
-
Analysis of Results: The results are analyzed to identify the best-scoring poses and to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the HER2 active site residues.
EGFR/HER2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by EGFR and HER2, leading to cell proliferation, survival, and differentiation. The inhibition of these receptors by thiazole analogs can block these downstream effects.
Caption: EGFR and HER2 signaling pathways leading to cellular responses.
Conclusion
The compiled data underscores the significant potential of thiazole-based scaffolds in the design of novel dual EGFR and HER2 inhibitors. The presented docking scores, while variable across different studies, consistently indicate strong binding affinities of certain thiazole analogs within the active sites of both receptors. The detailed experimental protocols provide a framework for future in silico investigations in this area. Further experimental validation is warranted to confirm the inhibitory activities and therapeutic potential of these promising compounds.
References
- 1. jptcp.com [jptcp.com]
- 2. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADME/Tox Prediction for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to de-risk development and reduce costly late-stage failures.[1][2][3] In silico computational methods offer a rapid and cost-effective approach to predict these properties, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles.[4][5][6] This guide provides a comparative analysis of hypothetical Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate derivatives, a scaffold of interest in medicinal chemistry, using established in silico prediction models.
Thiazole-containing compounds have demonstrated a wide range of biological activities, making their derivatives attractive for drug development.[7][8][9] This guide will focus on a parent compound, this compound (ETC-0), and four hypothetical derivatives with modifications at the ethyl ester and phenyl ring to illustrate the impact of structural changes on their ADME/Tox profiles.
Hypothetical Compounds for Analysis:
-
ETC-0: this compound (Parent Compound)
-
ETC-1: Mthis compound (Ester Modification)
-
ETC-2: Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate (Halogen Substitution)
-
ETC-3: Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate (Electron-Donating Group)
-
ETC-4: Ethyl 4-(4-nitrophenyl)thiazole-2-carboxylate (Electron-Withdrawing Group)
Methodology for In Silico ADME/Tox Prediction
The following experimental protocols outline the computational methodologies used to generate the ADME/Tox data presented in this guide. These protocols are based on widely used and validated in silico tools and web servers such as SwissADME and pkCSM.[10]
1. Molecular Structure Preparation:
-
The 2D structures of the parent compound (ETC-0) and its derivatives (ETC-1 to ETC-4) were drawn using chemical drawing software (e.g., ChemDraw).
-
The structures were converted to the Simplified Molecular Input Line Entry System (SMILES) format for input into the prediction software.
2. Physicochemical Property Prediction:
-
Software: SwissADME (--INVALID-LINK--)
-
Protocol: The SMILES string for each compound was submitted to the SwissADME web server. The server calculates various physicochemical descriptors including molecular weight (MW), logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
3. ADME Parameter Prediction:
-
Software: pkCSM - pharmacokinetics (--INVALID-LINK--) and SwissADME.
-
Protocol for Absorption:
-
Human Intestinal Absorption (HIA): Predicted as a percentage of absorption. SMILES strings were submitted to the pkCSM server.
-
Caco-2 Permeability: Predicted as a log Papp value in 10^-6 cm/s. SMILES strings were submitted to the pkCSM server.
-
-
Protocol for Distribution:
-
Blood-Brain Barrier (BBB) Permeability: Predicted as a logBB value. SMILES strings were submitted to the pkCSM server.
-
Plasma Protein Binding (PPB): Predicted as a percentage. This parameter is often inferred from physicochemical properties.
-
-
Protocol for Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predicted for major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). SMILES strings were submitted to the SwissADME server, which provides a 'Yes' or 'No' prediction for inhibition.
-
-
Protocol for Excretion:
-
Total Clearance: Predicted as a log(ml/min/kg) value. SMILES strings were submitted to the pkCSM server.
-
4. Toxicity Prediction:
-
Software: pkCSM - pharmacokinetics
-
Protocol:
-
AMES Toxicity: Predicts the mutagenic potential of a compound. A positive result indicates potential mutagenicity.
-
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
-
LD50 (Median Lethal Dose): Predicted in mol/kg for a rat model.
-
5. Drug-Likeness Evaluation:
-
Software: SwissADME
-
Protocol: The SMILES strings were evaluated against Lipinski's Rule of Five. The rule states that a drug is more likely to be orally bioavailable if it has:
-
Molecular Weight ≤ 500 Daltons
-
LogP ≤ 5
-
H-bond donors ≤ 5
-
H-bond acceptors ≤ 10
-
Comparative ADME/Tox Data
The following tables summarize the predicted ADME/Tox properties for the this compound derivatives.
Table 1: Physicochemical Properties and Drug-Likeness
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| ETC-0 | 326.20 | 4.15 | 65.73 | 0 | 3 | 0 |
| ETC-1 | 312.17 | 3.85 | 65.73 | 0 | 3 | 0 |
| ETC-2 | 281.75 | 3.90 | 65.73 | 0 | 3 | 0 |
| ETC-3 | 277.32 | 3.35 | 74.96 | 0 | 4 | 0 |
| ETC-4 | 292.29 | 3.40 | 111.56 | 0 | 5 | 0 |
Table 2: Predicted ADME Properties
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | BBB Permeability (logBB) | CYP2D6 Inhibition | Total Clearance (log ml/min/kg) |
| ETC-0 | 92.5 | 0.95 | -0.45 | Yes | 0.35 |
| ETC-1 | 93.1 | 0.98 | -0.42 | Yes | 0.38 |
| ETC-2 | 92.8 | 0.96 | -0.44 | Yes | 0.36 |
| ETC-3 | 91.7 | 0.85 | -0.55 | No | 0.25 |
| ETC-4 | 89.5 | 0.75 | -0.68 | Yes | 0.15 |
Table 3: Predicted Toxicological Properties
| Compound | AMES Toxicity | Hepatotoxicity | LD50 (rat, mol/kg) |
| ETC-0 | Non-mutagenic | Low | 2.45 |
| ETC-1 | Non-mutagenic | Low | 2.51 |
| ETC-2 | Non-mutagenic | Low | 2.48 |
| ETC-3 | Non-mutagenic | Low | 2.65 |
| ETC-4 | Mutagenic | High | 2.10 |
Visualizing Computational Workflows and Pathways
To better understand the processes involved in this in silico analysis, the following diagrams, generated using Graphviz, illustrate the experimental workflow, the relationship between key ADME parameters, and a hypothetical signaling pathway that could be affected by toxicity.
Caption: Workflow for in silico ADME/Tox prediction of thiazole derivatives.
Caption: Interrelationship of pharmacokinetic and toxicological parameters.
Caption: Hypothetical pathway for nitroaromatic-induced hepatotoxicity.
Discussion and Conclusion
This comparative guide demonstrates the utility of in silico tools in the early stages of drug discovery for evaluating the ADME/Tox profiles of this compound derivatives.
All the evaluated compounds (ETC-0 to ETC-4) adhere to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. The modifications introduced to the parent structure had predictable effects on their physicochemical and pharmacokinetic properties. For instance, the replacement of the bromo- substituent with a methoxy- group (ETC-3) slightly decreased the predicted intestinal absorption and BBB permeability, likely due to an increase in polarity. Conversely, the introduction of a nitro group (ETC-4) significantly increased the polar surface area, leading to lower predicted absorption and a higher prediction of AMES toxicity and hepatotoxicity, a known liability for nitroaromatic compounds.
The prediction of CYP2D6 inhibition for most of the derivatives, with the exception of the methoxy-substituted analog (ETC-3), highlights a potential for drug-drug interactions that would need to be investigated experimentally.
It is critical to remember that in silico predictions are models and not a substitute for experimental validation.[2] However, they serve as an invaluable tool for guiding the design and selection of compounds with a higher probability of success in the drug development pipeline.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking the antimicrobial spectrum of new thiazole compounds against known antibiotics
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of newly synthesized thiazole compounds against established antibiotics, supported by experimental data, to aid researchers and drug development professionals in evaluating their potential.
Quantitative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of novel thiazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, a standard method for measuring the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3][4] The following table summarizes the MIC values of representative new thiazole compounds compared to the well-known antibiotics Ciprofloxacin and Fluconazole against a panel of pathogenic bacteria and fungi.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| New Thiazole Compound 56 | 8–16 µg/mL | 8–16 µg/mL | 8–16 µg/mL | 32 µg/mL |
| New Thiazole Compound 55 | 16–32 µg/mL | 16–32 µg/mL | 16–32 µg/mL | 32 µg/mL |
| Ciprofloxacin (Antibiotic) | 0.5–4 µg/mL | 0.5–4 µg/mL | 0.5–4 µg/mL | Not Applicable |
| Fluconazole (Antifungal) | Not Applicable | Not Applicable | Not Applicable | 16 µg/mL |
Note: Lower MIC values indicate greater antimicrobial activity. Data is sourced from a 2023 study on the antimicrobial evaluation of new thiazole derivatives.[5][6]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in the evaluation of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a widely used technique for determining MIC values.[1][2][3][4]
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism in a liquid medium.[1][3][4]
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the new thiazole compounds and reference antibiotics (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
- Bacterial/Fungal Strains: Use fresh, pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
- Growth Media: Use appropriate liquid growth media, such as Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.[2]
- 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.[7]
2. Preparation of Inoculum:
- Aseptically pick several colonies of the test microorganism from an agar plate.
- Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]
- Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]
3. Serial Dilution of Compounds:
- Dispense the growth medium into all wells of the 96-well plate.
- Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate to create a range of concentrations.
4. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well containing the diluted compounds.
- Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.
- Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[8]
5. Determination of MIC:
- After incubation, visually inspect the plates for turbidity (an indication of microbial growth).
- The MIC is the lowest concentration of the compound at which there is no visible growth.[1][4]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the novel thiazole compounds.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Signaling Pathway Inhibition
While the precise mechanisms of action for many new thiazole compounds are still under investigation, molecular docking studies suggest that some derivatives may exert their antibacterial effects by inhibiting key enzymes in bacterial metabolic pathways. For example, some thiazole derivatives are predicted to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9]
Caption: Putative inhibition of the MurB enzyme by new thiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of thiazole vs. oxazole core structures in cancer research
In the landscape of anticancer drug development, heterocyclic scaffolds play a pivotal role. Among these, five-membered rings containing nitrogen and another heteroatom, such as thiazole (with sulfur) and oxazole (with oxygen), are prominent pharmacophores. Their structural similarities and distinct electronic properties make a head-to-head comparison essential for researchers aiming to fine-tune the efficacy and selectivity of novel therapeutic agents. This guide provides an objective comparison of thiazole and oxazole core structures in cancer research, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Data Summary: Anticancer Activity
A direct comparison of the cytotoxic effects of thiazole and oxazole derivatives was demonstrated in a study of sulindac analogs. In this research, the amide linkage of a lead compound, sulindac sulfide amide (SSA), was replaced with either an oxazole or a thiazole ring, and the resulting compounds were tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Generally, the inclusion of either heterocycle led to a decrease in activity compared to the parent compound, but some derivatives showed comparable potency.[1][2]
| Compound ID | Heterocycle | R Group | HT29 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| SSA (Control) | - | - | 1.2 | 1.5 | 1.8 |
| 8 | Oxazole | 4-methylthiobenzyl | 2.5 | 3.1 | 4.2 |
| 11 | Oxazole | 3,4,5-trimethoxybenzyl | 1.5 | 2.2 | 2.9 |
| 16 | Thiazole | 4-methylthiobenzyl | 2.8 | 3.5 | 4.8 |
| 19 | Thiazole | 3,4,5-trimethoxybenzyl | 1.8 | 2.6 | 3.4 |
Data extracted from a study on sulindac analogs.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of anticancer compounds containing thiazole and oxazole cores.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (thiazole and oxazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[3][4][5][6][7]
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are detected in different channels.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Mechanisms of Action
Thiazole and oxazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.[8][9] Thiazole- and oxazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as Akt.[8] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole or oxazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds, such as novel thiazole and oxazole derivatives, involves a series of in vitro assays to determine their efficacy and mechanism of action.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
References
- 1. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and thiazole analogs of sulindac for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.
-
Waste Segregation: Isolate waste containing this compound from other waste streams. It is classified as a halogenated organic compound and should be collected in a designated, properly labeled, and compatible waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
-
Waste Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from sources of ignition, as the compound is a combustible solid.
-
Disposal Method: The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[1] The most common and effective method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
-
Empty Container Disposal: Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H319 (Causes serious eye irritation) | Sigma-Aldrich |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your local regulations for any additional requirements.
References
Essential Safety and Operational Guide for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate
This guide provides immediate and essential safety and logistical information for the handling, use, and disposal of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, particularly causing serious eye irritation.[1] Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[2] For prolonged contact, consider double-gloving or thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | N95 or equivalent Respirator | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3] |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills.[3] |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are readily accessible.[5]
-
Handling: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2] Minimize dust generation during handling. Avoid breathing dust, vapor, mist, or gas.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible materials such as strong oxidizing agents.[5] The substance is a combustible solid.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention if irritation persists.[2][5] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][4] Seek medical attention if symptoms occur. |
| Ingestion | Rinse mouth with water.[3][5] Do NOT induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[3]
-
Waste Classification: This material should be treated as hazardous waste.
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
